Hpk1-IN-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35N7O4 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[3-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1 |
InChI Key |
XUXGKXCBHYDGHN-NRFANRHFSA-N |
Isomeric SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCC[C@H]5CO)C6(COC6)O |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-37: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of Hpk1-IN-37, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within T-lymphocytes. It details the molecular signaling pathways affected, presents quantitative data on its activity, outlines typical experimental protocols for its characterization, and provides visual representations of these processes.
Core Mechanism of Action: Releasing the Brakes on T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Pharmacological inhibition of HPK1 by molecules such as this compound effectively removes this intrinsic brake, leading to enhanced T-cell activation, effector function, and proliferation.
Upon TCR engagement with an antigen, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a key scaffold protein in the TCR signaling cascade.[1][2][3] Specifically, HPK1 targets serine 376 (S376) on SLP-76.[1][3] This phosphorylation event creates a docking site for 14-3-3 proteins, which bind to the phosphorylated SLP-76.[2][3] The recruitment of 14-3-3 proteins leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][2][4] The degradation of this crucial scaffold protein effectively dismantles the signaling complex, dampening downstream signals and attenuating T-cell activation.[1][2]
This compound, as a potent ATP-competitive inhibitor of HPK1, directly blocks the kinase activity of HPK1.[5] This prevents the initial phosphorylation of SLP-76 at S376.[6][7] By inhibiting this primary negative feedback loop, this compound preserves the integrity of the SLP-76 scaffold, allowing for sustained and enhanced downstream signaling. This results in increased activation of key pathways, including the phosphorylation of Extracellular signal-regulated kinase (ERK), and heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][6][7] Furthermore, HPK1 inhibition has been shown to help T-cells resist the immunosuppressive effects of molecules within the tumor microenvironment, such as Prostaglandin E2 (PGE2).[6][8]
Quantitative Data and Efficacy
This compound and other selective HPK1 inhibitors demonstrate potent activity in a variety of biochemical and cellular assays. The data below is compiled from studies of this compound and other representative potent, selective HPK1 inhibitors.
Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors
| Compound | Assay Type | Target/Readout | Cell Type | Potency (IC50/EC50) | Reference(s) |
| This compound | Biochemical | HPK1 Kinase Activity | - | IC50 = 3.7 nM | [5][9] |
| Unnamed Inhibitor | Cellular | pSLP-76 (S376) | Jurkat T-cells | IC50 = 3 nM | [10] |
| Unnamed Inhibitor | Cellular | IL-2 Production | Primary T-cells | EC50 = 1.5 nM | [10] |
| Compound 22 | Biochemical | HPK1 Kinase Activity | - | IC50 = 0.061 nM | [11] |
| GNE-1858 | Biochemical | HPK1 Kinase Activity | - | IC50 = 1.9 nM | [11] |
| Compound K | Biochemical | HPK1 Kinase Activity | - | IC50 = 2.6 nM | [11] |
Table 2: Effect of HPK1 Inhibition on T-Cell Effector Function
| Condition | Cell Type | Measured Outcome | Result | Reference(s) |
| HPK1 Inhibition (1 µM) | Human CD8+ T-cells | IL-2 Secretion | Increased | [7] |
| HPK1 Inhibition (1 µM) | Human CD8+ T-cells | IFN-γ Secretion | Increased | [7] |
| HPK1 Knockout | Jurkat T-cells | IL-2 Production | Significantly Increased | [1] |
| HPK1 Inhibition | Primary Human T-cells | IL-2 Production | Enhanced | [6] |
| HPK1 Inhibition | Naïve Human T-cells | Alleviation of PGE2 suppression | Yes | [6] |
| HPK1 Inhibition | Exhausted Human T-cells | Restored Proliferative Capacity | Yes | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a typical experimental workflow are provided below to clarify the mechanism and methods of study.
Caption: HPK1 Signaling Pathway in T-Cells and Point of Intervention for this compound.
Caption: General Experimental Workflow for Assessing this compound Activity in T-Cells.
Key Experimental Protocols
Detailed characterization of this compound's mechanism of action relies on a suite of standard immunological and biochemical assays. While specific timings and concentrations are optimized for each laboratory, the following protocols describe the general methodologies.
T-Cell Isolation and Culture
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.[12] PBMCs are typically isolated using density gradient centrifugation (e.g., Ficoll-Paque). CD4+ or CD8+ T-cells can be further purified using negative selection magnetic beads. Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Jurkat cells, a human T-lymphocyte cell line, are also commonly used as they endogenously express the necessary TCR signaling components.[1][13]
Cellular pSLP-76 (S376) Inhibition Assay
This assay directly measures the ability of this compound to inhibit its target in a cellular context.
-
Cell Plating and Compound Treatment: T-cells (e.g., Jurkat or primary T-cells) are plated in 96-well plates. Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).[12]
-
T-Cell Stimulation: T-cells are stimulated to induce TCR signaling and HPK1 activation. This is commonly achieved using anti-CD3 and anti-CD28 antibodies, either plate-bound or conjugated to beads.[8][12]
-
Cell Lysis and Detection: Following a short stimulation period (e.g., 5-30 minutes), cells are lysed to release intracellular proteins.[1] The level of phosphorylated SLP-76 at serine 376 is quantified. This can be done via:
-
Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with specific antibodies against p-SLP-76 (S376) and total SLP-76 (as a loading control).[8]
-
Sandwich ELISA: A high-throughput method where a capture antibody binds total SLP-76 and a detection antibody specifically recognizes the S376-phosphorylated form.[13]
-
Flow Cytometry: Intracellular staining with a fluorescently-labeled antibody against p-SLP-76 (S376).[7]
-
-
Data Analysis: The signal for p-SLP-76 is normalized to total SLP-76. An IC50 value is calculated from the dose-response curve.
T-Cell Activation and Cytokine Production Assay
This functional assay measures the downstream consequences of HPK1 inhibition.
-
Cell Treatment and Stimulation: Similar to the pSLP-76 assay, isolated primary T-cells or PBMCs are pre-treated with a dose range of this compound.[12] They are then stimulated with anti-CD3/CD28 antibodies.
-
Incubation: The cells are incubated for a longer period to allow for cytokine production and secretion (e.g., 24, 48, or 72 hours).[12][14]
-
Cytokine Quantification: The cell culture supernatant is collected. The concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.[7]
-
Data Analysis: An EC50 value, representing the concentration of this compound that produces 50% of the maximal increase in cytokine production, is determined from the dose-response curve.
T-Cell Proliferation Assay
This assay assesses the impact of HPK1 inhibition on T-cell expansion following activation.
-
Cell Labeling and Treatment: T-cells are often labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), before treatment and stimulation.
-
Culture: Cells are cultured for several days (e.g., 3-5 days) to allow for cell division.
-
Analysis: Proliferation is measured by the dilution of the tracking dye, which is quantified by flow cytometry. Each cell division halves the fluorescence intensity of the dye.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. arcusbio.com [arcusbio.com]
- 8. wp.ryvu.com [wp.ryvu.com]
- 9. abmole.com [abmole.com]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
The Role of Hpk1-IN-37 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of antitumor immunity. Its inhibition presents a promising strategy to enhance the efficacy of cancer immunotherapy. This technical guide provides an in-depth overview of Hpk1-IN-37, a potent HPK1 inhibitor, and its role in augmenting immune responses against cancer. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways.
Introduction to HPK1 as an Immunotherapy Target
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and dendritic cell (DC) signaling.[1][2] In the tumor microenvironment (TME), various immunosuppressive factors can activate HPK1, leading to T-cell exhaustion and reduced antitumor activity.[2] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and tumor growth inhibition, particularly in combination with checkpoint inhibitors like anti-PD-1.[1][3]
This compound: A Potent and Selective HPK1 Inhibitor
This compound is a small molecule inhibitor of HPK1 with a high degree of potency. While extensive public data on this compound is limited, its profile as a potent HPK1 inhibitor suggests it functions similarly to other well-characterized inhibitors in preclinical studies.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | HPK1 | 3.7 | [4][5] |
Mechanism of Action
This compound, by inhibiting the kinase activity of HPK1, is expected to augment antitumor immunity through several key mechanisms:
-
Enhanced T-Cell Activation and Function: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.[2] Inhibition of HPK1 prevents this phosphorylation, resulting in sustained TCR signaling, increased T-cell proliferation, and enhanced production of effector cytokines such as IFN-γ and IL-2.[6]
-
Reversal of T-Cell Exhaustion: In the chronic stimulatory environment of a tumor, T-cells can become exhausted. HPK1 inhibition can help to restore the function of these exhausted T-cells.[3]
-
Improved Dendritic Cell (DC) Function: HPK1 also acts as a negative regulator of DC activation and maturation.[4] Inhibition of HPK1 in DCs can lead to increased expression of co-stimulatory molecules (e.g., CD80, CD86) and enhanced antigen presentation, thereby promoting a more robust anti-tumor T-cell response.
-
Synergy with Checkpoint Inhibitors: By boosting the initial T-cell response, HPK1 inhibitors can synergize with checkpoint blockade therapies (e.g., anti-PD-1, anti-CTLA-4) to achieve superior tumor control.[1]
Preclinical Data Summary (Illustrative Data from Potent HPK1 Inhibitors)
The following tables summarize representative preclinical data for potent and selective HPK1 inhibitors, illustrating the expected therapeutic potential of compounds like this compound.
Table 2: In Vitro Effects of HPK1 Inhibition on T-Cells
| HPK1 Inhibitor | Cell Type | Assay | Endpoint | Result | Reference |
| Compound K | Human CD8+ T-cells | T-cell Activation | IL-2 Production | Increased | [2] |
| Compound K | Human CD8+ T-cells | T-cell Activation | IFN-γ Production | Increased | [2] |
| A-745 | Murine T-cells | Proliferation Assay | Cell Proliferation | Augmented | [7] |
Table 3: In Vivo Antitumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| HPK1 Inhibitor | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed Inhibitor [I] | CT26 (colorectal) | Monotherapy (30 mg/kg, p.o., BID) | 42% | [8] |
| Unnamed Inhibitor [I] | CT26 (colorectal) | Combination with anti-PD-1 | 95% | [8] |
| Compound K | MC38 (colon) | Combination with anti-PD-1 | Significant improvement over monotherapy | [2] |
Key Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
This compound
-
Human or mouse T-cells (e.g., purified from PBMCs or splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
ELISA or CBA kits for IFN-γ and IL-2
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Isolate T-cells and resuspend in complete RPMI-1640 medium.
-
Pre-incubate T-cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Seed the T-cells (e.g., 1 x 10^5 cells/well) into the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant for cytokine analysis using ELISA or CBA.
-
Harvest the cells and stain for activation markers (CD69, CD25) for flow cytometry analysis.
In Vitro Dendritic Cell Maturation Assay
Objective: To evaluate the impact of this compound on dendritic cell maturation.
Materials:
-
This compound
-
Bone marrow cells from mice or human monocytes
-
GM-CSF and IL-4 (for generating bone marrow-derived DCs or monocyte-derived DCs)
-
LPS (lipopolysaccharide)
-
Flow cytometer and antibodies for DC maturation markers (e.g., CD80, CD86, MHC-II)
-
24-well plates
Procedure:
-
Generate immature DCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days, or human monocytes with GM-CSF and IL-4 for 5-6 days.
-
Harvest the immature DCs and seed them into a 24-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the DCs with a low concentration of LPS (e.g., 10-100 ng/mL) to induce maturation.
-
Incubate for 24-48 hours.
-
Harvest the cells and stain for maturation markers (CD80, CD86, MHC-II) for flow cytometry analysis.
In Vivo Syngeneic Mouse Model for Antitumor Efficacy
Objective: To determine the in vivo antitumor efficacy of this compound alone and in combination with a checkpoint inhibitor.
Materials:
-
This compound formulated for in vivo administration
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26)
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.[9]
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Administer anti-PD-1 antibody according to its dosing schedule (e.g., intraperitoneal injection twice a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.
Signaling Pathways and Experimental Workflows
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Mechanism of Action of this compound in Cancer Immunotherapy.
Conclusion
This compound, as a potent inhibitor of the negative immune regulator HPK1, holds significant promise for cancer immunotherapy. By enhancing T-cell and dendritic cell function, it has the potential to overcome tumor-induced immunosuppression and improve patient outcomes, particularly in combination with existing immunotherapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of HPK1 inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arcusbio.com [arcusbio.com]
- 7. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
Hpk1-IN-37: A Technical Guide to its Impact on IL-2 and IFN-γ Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Hpk1-IN-37, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in modulating the production of key cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). By providing a detailed overview of the underlying signaling pathways, experimental methodologies, and quantitative data, this document serves as a comprehensive resource for professionals in the field of immunology and drug discovery.
Core Concepts: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the recruitment of the 14-3-3 protein, ultimately resulting in the ubiquitination and degradation of SLP-76. This cascade dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.
The inhibition of HPK1, therefore, represents a promising therapeutic strategy to enhance T-cell-mediated immune responses, particularly in the context of immuno-oncology. By blocking the inhibitory function of HPK1, compounds like this compound can restore and amplify the production of essential pro-inflammatory cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor immunity.
This compound: Potency and Impact on Cytokine Production
This compound, also referred to as compound A85, is a highly potent inhibitor of HPK1 with a reported IC50 of 3.7 nM[1]. While specific quantitative data for this compound's direct effect on IL-2 and IFN-γ production is not extensively available in peer-reviewed literature, the effects of other structurally related and potent HPK1 inhibitors provide a strong indication of its expected activity.
Quantitative Data on HPK1 Inhibitor-Mediated Cytokine Production
The following tables summarize the effects of potent HPK1 inhibitors on IL-2 and IFN-γ secretion from various in vitro studies. This data serves as a surrogate to understand the potential dose-dependent impact of this compound.
Table 1: Effect of HPK1 Inhibitors on IL-2 Production
| Cell Type | Treatment | Concentration | Fold Increase in IL-2 (vs. Control) | Reference |
| Jurkat Cells | Compound 3a | 1 µM | ~2.5 | [2] |
| Human PBMCs | Compound 14g | 46.64 nM (EC50) | 50% of max response | [3] |
| Human PBMCs | Compound 17 | 12 nM (EC50) | 50% of max response | [4] |
Table 2: Effect of HPK1 Inhibitors on IFN-γ Production
| Cell Type | Treatment | Concentration | Fold Increase in IFN-γ (vs. Control) | Reference |
| Human CD8+ T Cells | CompK | 1 µM | ~3 | [5] |
| Human PBMCs | Compound 1 + anti-PD-1 | 0.1 µM | Synergistic increase |
Note: "Compound 1", "CompK", and other referenced inhibitors are potent, selective HPK1 inhibitors with mechanisms of action analogous to this compound. The data illustrates the general principle that HPK1 inhibition robustly enhances IL-2 and IFN-γ production.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of HPK1 in T-Cell Activation
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to evaluate the impact of HPK1 inhibitors on T-cell cytokine production.
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and T-Cell Purification
Objective: To obtain a pure population of T-lymphocytes for subsequent treatment and analysis.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs three times with PBS.
-
For T-cell purification, resuspend PBMCs in RPMI-1640 and add the RosetteSep™ cocktail.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
-
Collect the enriched T-cell layer, wash, and resuspend in complete RPMI-1640.
-
Assess purity using flow cytometry with anti-CD3 antibodies.
T-Cell Activation and Cytokine Production Assay
Objective: To measure the effect of this compound on IL-2 and IFN-γ secretion from activated T-cells.
Materials:
-
Purified human T-cells
-
This compound (dissolved in DMSO)
-
Plate-bound anti-human CD3 antibody (e.g., clone OKT3)
-
Soluble anti-human CD28 antibody (e.g., clone CD28.2)
-
96-well flat-bottom tissue culture plates
-
Complete RPMI-1640 medium
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Seed purified T-cells at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640. Add the inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 and IFN-γ
Objective: To quantify the concentration of IL-2 and IFN-γ in the cell culture supernatant.
Materials:
-
Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1 hour.
-
Wash the plate and add diluted standards and experimental supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate. Incubate in the dark until color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 and IFN-γ in the samples based on the standard curve.
Conclusion
This compound, as a potent inhibitor of HPK1, holds significant promise as a tool to enhance T-cell-mediated immunity. By disrupting the negative regulatory function of HPK1 on the TCR signaling pathway, this compound is expected to robustly increase the production of the critical effector cytokines IL-2 and IFN-γ. The experimental framework provided herein offers a comprehensive guide for researchers to further investigate and quantify the immunomodulatory effects of this compound and other novel HPK1 inhibitors. This line of research is pivotal for the development of new and effective cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-37: A Negative Regulator of T-Cell Receptor Signaling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its role in attenuating T-cell activation makes it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of a representative HPK1 inhibitor, herein referred to as Hpk1-IN-37, as a proxy for potent and selective small molecule inhibitors of HPK1. The guide will detail its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the complex signaling pathways and experimental workflows.
Introduction: TCR Signaling and the Role of HPK1
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions, such as cytokine production and cytotoxicity.
HPK1 is a hematopoietic cell-specific serine/threonine kinase that acts as a crucial checkpoint in this pathway.[1][2] Upon TCR stimulation, HPK1 is recruited to the signalosome where it becomes activated.[3] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] This phosphorylation event at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby dampening the T-cell response.[6]
Genetic inactivation or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production.[2][7] This makes HPK1 inhibitors, such as the representative this compound, promising candidates for cancer immunotherapy, with the potential to restore and augment anti-tumor immune responses.[1]
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor that targets the kinase activity of HPK1. By binding to the ATP-binding pocket of HPK1, it prevents the phosphorylation of its downstream substrates, including SLP-76. The inhibition of HPK1 kinase activity by this compound effectively "releases the brake" on TCR signaling, leading to a more robust and sustained T-cell activation.
The primary mechanism of action of this compound involves:
-
Inhibition of SLP-76 Phosphorylation: this compound directly blocks the catalytic activity of HPK1, preventing the phosphorylation of SLP-76 at Serine 376.[2]
-
Enhanced TCR Signaling: By preventing SLP-76 degradation, the stability of the TCR signalosome is increased, leading to enhanced downstream signaling through pathways such as the MAPK/ERK pathway.[4][7]
-
Increased Cytokine Production: Enhanced TCR signaling results in increased production of key pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][8]
-
Augmented T-cell Proliferation and Effector Function: The sustained signaling cascade promotes T-cell proliferation and enhances their cytotoxic capabilities against target cells.[9]
Quantitative Data for Representative HPK1 Inhibitors
The following tables summarize the quantitative data for representative, potent, and selective HPK1 inhibitors, which serve as a proxy for the expected activity of a compound like this compound.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound [I] | Biochemical Assay | HPK1 | 0.2 | [10] |
| Compound 1 | Biochemical Assay | HPK1 | 0.0465 | [11] |
| ISR-05 | Kinase Inhibition Assay | HPK1 | 24,200 | [12] |
| ISR-03 | Kinase Inhibition Assay | HPK1 | 43,900 | [12] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14]
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cell Line/System | Assay | Readout | EC50 (nM) | Reference |
| Compound [I] | Jurkat T-cells | pSLP-76 (S376) Cellular Assay | Inhibition of Phosphorylation | 3 | [10] |
| Compound [I] | Primary T-cells | IL-2 Production | Increased IL-2 Secretion | 1.5 | [10] |
| Compound 1 | Human PBMCs | IL-2 Secretion Assay | Increased IL-2 Secretion | 2.24 - 4.85 | [11] |
EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.[13][14]
Signaling Pathways and Experimental Workflows
TCR Signaling Pathway and HPK1 Inhibition
The following diagram illustrates the central role of HPK1 in negatively regulating the TCR signaling cascade and the point of intervention for an inhibitor like this compound.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. arcusbio.com [arcusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Hpk1-IN-37: A Technical Guide to Overcoming Immune Suppression by Targeting the Intracellular Checkpoint HPK1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has been identified as a critical intracellular negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 functions as a crucial checkpoint that dampens signaling downstream of the T-cell receptor (TCR), thereby attenuating T-cell proliferation, cytokine production, and effector functions.[1][3] Tumors frequently exploit this pathway by creating an immunosuppressive microenvironment, limiting the efficacy of endogenous anti-tumor immunity.[1] Pharmacological inhibition of HPK1 represents a promising therapeutic strategy to reinvigorate the immune response against cancer.[3]
This technical guide focuses on the role of HPK1 inhibitors, exemplified by Hpk1-IN-37, in reversing immune suppression. This compound is a potent small molecule inhibitor of HPK1 with a reported IC50 of 3.7 nM.[4][5] While extensive public data on this compound is emerging, this document will leverage comprehensive findings from studies on other potent, selective HPK1 inhibitors and HPK1 kinase-dead (KD) genetic models to illustrate the mechanism, efficacy, and experimental validation of targeting this pathway.
The HPK1 Signaling Pathway: A Negative Feedback Loop in T-Cell Activation
Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated to activate the T cell. HPK1 is recruited to the signaling complex and becomes activated.[2] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa) at the Serine 376 residue.[6][7] This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] The degradation of this key adaptor protein effectively dismantles the signaling complex, attenuating downstream pathways, including PLCγ1 and ERK activation, which are essential for T-cell activation and the production of effector cytokines like Interleukin-2 (IL-2).[1][6] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and promoting a robust anti-tumor T-cell response.[6]
Reversing Immune Suppression in the Tumor Microenvironment (TME)
The TME is a major barrier to effective cancer immunotherapy, characterized by the presence of immunosuppressive factors such as prostaglandin E2 (PGE2) and adenosine.[1] These molecules, often secreted by tumor and associated stromal cells, activate the intracellular cAMP-PKA pathway in T cells.[8] This signaling cascade leads to the activation of HPK1, thereby enforcing a state of T-cell dysfunction or anergy even when tumor antigens are present.[8] Genetic and pharmacological studies have demonstrated that inhibition of HPK1 kinase activity renders T cells resistant to the suppressive effects of both PGE2 and adenosine.[8] this compound, by blocking HPK1, can restore T-cell effector functions, such as cytokine production and proliferation, within the hostile TME.
Quantitative Data on HPK1 Inhibition
The following tables summarize quantitative data from preclinical studies using representative small molecule HPK1 inhibitors and HPK1 kinase-dead (KD) mouse models. This data exemplifies the expected biological impact of a potent inhibitor like this compound.
Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Cell Type/Model | Condition | HPK1 Inhibitor/Model | Cytokine | Result | Reference |
|---|---|---|---|---|---|
| Human CD8+ T Cells | anti-CD3/CD28 Stimulation | HPK1 CRISPR KO | IFN-γ | Significant Increase vs. WT | [6] |
| Human CD8+ T Cells | anti-CD3/CD28 Stimulation | HPK1 CRISPR KO | IL-2 | Significant Increase vs. WT | [6] |
| Mouse CD4+ T Cells | anti-CD3/CD28 Stimulation | HPK1 KD Mice | IL-2 | ~3-fold increase vs. WT | [8] |
| Mouse CD8+ T Cells | anti-CD3/CD28 Stimulation | HPK1 KD Mice | IFN-γ | ~2.5-fold increase vs. WT | [8] |
| Human T Cells | anti-CD3/CD28 + PGE2 | "Compound K" (1 µM) | IFN-γ | Restored production to ~80% of unsuppressed levels | [1] |
| Human T Cells | anti-CD3/CD28 + Adenosine Analogue | "Compound K" (1 µM) | IFN-γ | Restored production to ~90% of unsuppressed levels |[1] |
Table 2: Effect of HPK1 Inhibition on T-Cell Activation and Antitumor Function
| Cell Type/Model | Condition | HPK1 Inhibitor/Model | Outcome | Result | Reference |
|---|---|---|---|---|---|
| Mouse T Cells | anti-CD3/CD28 + PGE2 | HPK1 KD Mice | Proliferation | Resistant to PGE2-mediated suppression | [8] |
| Mouse T Cells | anti-CD3/CD28 + Adenosine | HPK1 KD Mice | Proliferation | Resistant to adenosine-mediated suppression | [8] |
| Engineered Human T Cells | Co-culture with NY-ESO-1+ tumor cells | "Compound K" | Tumor Lysis | Markedly enhanced in a concentration-dependent manner | [1] |
| Mouse NK Cells | Co-culture with YAC-1 tumor cells | HPK1 KD Mice | Cytotoxicity | Significant increase in % cytotoxicity vs. WT | [8] |
| Human Monocyte-derived DCs | LPS + IFN-γ Stimulation | "Compound K" | CD86 Expression | Upregulated (Enhanced maturation) |[1] |
Table 3: In Vivo Antitumor Efficacy of HPK1 Inhibitors
| Tumor Model | Treatment | Outcome | Result | Reference |
|---|---|---|---|---|
| MC38 Syngeneic Model | "Compound K" + anti-PD-1 | Tumor Growth | Synergistic and superb antitumor efficacy | [1] |
| 1956 Sarcoma Model | "Compound K" + anti-PD-1 | Tumor Growth | Improved immune response and antitumor efficacy | [1] |
| CT26 Syngeneic Model | Novel HPK1 Inhibitor | Tumor Growth Inhibition (TGI) | 42% TGI as monotherapy | [9] |
| CT26 Syngeneic Model | Novel HPK1 Inhibitor + anti-PD-1 | Tumor Growth Inhibition (TGI) | 95% TGI in combination | [9] |
| 1956 Sarcoma Model | HPK1 KD Mice | Tumor Growth | Significantly delayed tumor progression vs. WT | [8] |
| 1956 Sarcoma Model | HPK1 KD Mice | CD8+/Treg Ratio in TME | Significantly increased vs. WT |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize HPK1 inhibitors.
In Vitro T-Cell Activation and Suppression Reversal Assay
-
Objective: To measure the effect of an HPK1 inhibitor on T-cell cytokine production in the presence of immunosuppressive agents.
-
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation. Purify CD4+ or CD8+ T cells using negative selection magnetic beads.
-
Plate Coating: Coat 96-well flat-bottom plates with anti-human CD3 antibody (e.g., OKT3, 1-5 µg/mL) in PBS overnight at 4°C. Wash plates three times with PBS before use.
-
Cell Culture: Seed purified T cells at 1 x 10^5 cells/well.
-
Treatment: Add this compound or a vehicle control (e.g., DMSO) at various concentrations. Immediately after, add immunosuppressive agents like PGE2 (10 µM) or an adenosine analogue such as NECA (10 µM).
-
Stimulation: Add soluble anti-human CD28 antibody (1-2 µg/mL) to each well to provide co-stimulation.
-
Incubation: Culture cells for 24-72 hours at 37°C, 5% CO2.
-
Analysis: Collect supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ) using an ELISA kit or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array).[1][8]
-
In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination with checkpoint blockade.
-
Methodology:
-
Animal Model: Use 8-10 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line).
-
Tumor Implantation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the right flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups: (1) Vehicle, (2) this compound, (3) anti-PD-1/PD-L1 antibody, (4) this compound + anti-PD-1/PD-L1.
-
Dosing: Administer this compound via oral gavage once or twice daily. Administer the checkpoint inhibitor antibody via intraperitoneal (IP) injection twice a week.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study, tumors and tumor-draining lymph nodes can be excised for analysis of the immune cell infiltrate by flow cytometry or quantitative PCR to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells) and gene expression (e.g., Ifng, Gzmb).[1][9]
-
Conclusion
The inhibition of HPK1 is a compelling strategy for cancer immunotherapy. By acting as an intracellular checkpoint, HPK1 directly curtails the intensity and duration of the anti-tumor T-cell response. Furthermore, it serves as a critical node for immunosuppressive signals within the tumor microenvironment. A potent and selective inhibitor like this compound can disarm this negative feedback loop, leading to a multifaceted enhancement of the immune response:
-
Enhanced T-Cell Activation: Lowers the threshold for T-cell activation, leading to more robust responses to tumor antigens.[1]
-
Resistance to Suppression: Renders effector T cells resistant to TME-derived suppressive factors like PGE2 and adenosine.[8]
-
Synergy with Checkpoint Inhibitors: Shows strong synergistic potential with existing immunotherapies such as anti-PD-1, potentially overcoming resistance to current treatments.[9]
The continued development of small molecule HPK1 inhibitors holds the promise of a new class of oral immuno-oncology agents that can function as powerful monotherapies and combination partners to improve outcomes for cancer patients.[3]
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
The Synergistic Potential of HPK1 Inhibition in Combination Cancer Therapy: A Technical Overview
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning potential of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on compounds like Hpk1-IN-37, in combination cancer therapies. This whitepaper details the mechanism of action, preclinical evidence, and experimental frameworks supporting the synergistic use of HPK1 inhibitors with immune checkpoint blockade, offering a promising new avenue in immuno-oncology.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is a key strategy to enhance anti-tumor immunity. This guide provides an in-depth look at the scientific rationale and supporting data for combining HPK1 inhibitors with existing immunotherapies to overcome treatment resistance and improve patient outcomes.
The Rationale for Combination Therapy
HPK1 acts as an intracellular checkpoint, dampening T-cell activation and function. By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to a more robust and sustained anti-tumor immune response. Preclinical studies have consistently demonstrated that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor activity.[2][3] This combination approach aims to both release the brakes on the immune system via checkpoint inhibition and to "step on the gas" by augmenting T-cell signaling through HPK1 inhibition.
Quantitative Analysis of HPK1 Inhibitors
The potency of various HPK1 inhibitors has been characterized by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The table below summarizes the in vitro potency of this compound and other notable HPK1 inhibitors.
| Compound | IC50 (nM) |
| This compound | 3.7 |
| BGB-15025 | 1.04[4] |
| Compound K | 2.6[5] |
| PROTAC Degrader (unnamed) | 1-20 (DC50) |
Preclinical in vivo studies have provided compelling evidence for the enhanced efficacy of combination therapy. The following table presents data from a study investigating a PROTAC HPK1 degrader as a monotherapy and in combination with an anti-PD-1 antibody in a syngeneic colon tumor model.
| Treatment Group | Tumor Growth Inhibition (TGI) | Complete Responders |
| PROTAC HPK1 Degrader (30 mg/kg) | >80% | Not Reported |
| Anti-PD-1 Antibody | ~50% | Not Reported |
| Combination (Degrader + Anti-PD-1) | Not explicitly stated, but led to 50% complete responders | 5/10 mice[6] |
Another study utilizing the HPK1 inhibitor "Compound K" in a MC38 syngeneic tumor model demonstrated a dramatic synergistic effect when combined with an anti-PD-1 antibody.
| Treatment Group | Complete Tumor-Free Response |
| Anti-PD-1 Monotherapy | 20%[2] |
| Compound K + Anti-PD-1 | 100%[2] |
Signaling Pathways and Experimental Designs
To visually articulate the complex biological processes and experimental strategies, the following diagrams have been generated.
Experimental Protocols
A detailed understanding of the methodologies employed in preclinical studies is crucial for the replication and advancement of this research. Below is a representative experimental protocol for evaluating an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Animal Models:
-
Cell Line: MC38 colon adenocarcinoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Animal Model: 6-8 week old female C57BL/6 mice are used. All animal procedures are performed in accordance with institutional guidelines.
2. Tumor Implantation and Treatment:
-
Mice are subcutaneously inoculated in the right flank with 1 x 10^6 MC38 cells in 100 µL of phosphate-buffered saline (PBS).
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four treatment groups: (1) Vehicle control, (2) HPK1 inhibitor (e.g., 100 mg/kg, twice daily, oral gavage), (3) Anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly), and (4) Combination of HPK1 inhibitor and anti-PD-1 antibody.
-
Tumor growth is monitored by caliper measurements every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.
3. Immunophenotyping by Flow Cytometry:
-
At the end of the study, tumors and spleens are harvested.
-
Tumors are mechanically and enzymatically digested to generate single-cell suspensions.
-
Cells are stained with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations, including CD8+ T-cells, CD4+ T-cells (including regulatory T-cells expressing FoxP3), and dendritic cells.
-
Intracellular staining for cytokines such as IFN-γ and Granzyme B is performed to assess T-cell effector function.
-
Data is acquired on a flow cytometer and analyzed using appropriate software.
4. Western Blotting for Target Engagement:
-
To confirm HPK1 inhibition, splenic T-cells can be isolated and stimulated ex vivo.
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
Western blotting is performed using antibodies against phosphorylated SLP-76 (a direct substrate of HPK1) and total SLP-76 to assess the level of target inhibition.
5. Statistical Analysis:
-
Tumor growth data are typically analyzed using a two-way ANOVA with multiple comparisons.
-
Immunophenotyping data are analyzed using one-way ANOVA or t-tests.
-
A p-value of < 0.05 is generally considered statistically significant.
Conclusion
The inhibition of HPK1, particularly in combination with immune checkpoint blockade, represents a highly promising strategy in cancer immunotherapy. The preclinical data strongly support the synergistic potential of this approach to enhance anti-tumor immune responses. Further clinical investigation of compounds such as this compound and other potent HPK1 inhibitors is warranted to translate these encouraging preclinical findings into tangible benefits for patients with cancer.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
Methodological & Application
Hpk1-IN-37 experimental protocol for in vitro studies
For Research Use Only
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[5] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance T-cell activation and effector functions against tumors.[1][3] Hpk1-IN-37 is a potent and selective small molecule inhibitor of HPK1 designed for in vitro research to investigate the pharmacological modulation of the HPK1 signaling pathway.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT/Gads/SLP-76 signaling complex.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[2][3][4] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the dissociation of the signaling complex, subsequent ubiquitination, and proteasomal degradation of SLP-76.[6] This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[1][3] this compound acts by competitively binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its substrates, including SLP-76. This blockade of negative regulation results in sustained TCR signaling, leading to enhanced T-cell activation and effector functions.
Caption: HPK1 signaling pathway and point of inhibition by this compound.
In Vitro Applications
-
Biochemical Assays: To determine the direct inhibitory activity of this compound on recombinant HPK1 kinase.
-
Cell-Based Assays: To assess the potency of this compound in a cellular context by measuring the inhibition of SLP-76 phosphorylation.
-
Functional T-Cell Assays: To characterize the functional consequences of HPK1 inhibition, such as enhancement of T-cell activation, proliferation, and cytokine production in primary human T-cells or cell lines (e.g., Jurkat).
-
Mechanism of Action Studies: To elucidate the downstream signaling events affected by HPK1 inhibition.
Experimental Protocols
HPK1 Biochemical Kinase Assay
Objective: To determine the in vitro IC₅₀ of this compound against recombinant human HPK1.
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the HPK1 substrate (e.g., myelin basic protein or a specific peptide) and ATP (radiolabeled [γ-³³P]ATP can be used) to each well.
-
Initiate the kinase reaction by adding 5 µL of recombinant human HPK1 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis. A radiometric HotSpot™ kinase assay can be used for this purpose.[7]
| Compound | IC₅₀ (nM) |
| This compound | 5.2 |
| Control Inhibitor | 15.0 |
Table 1: Biochemical potency of this compound.
Cellular pSLP-76 (Ser376) Inhibition Assay
Objective: To measure the EC₅₀ of this compound for the inhibition of SLP-76 phosphorylation in T-cells.
Methodology:
-
Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells in appropriate media.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with serially diluted this compound or DMSO (vehicle control) for 2 hours at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads Human T-Activator CD3/CD28) for 24 hours to induce HPK1 activation.[8]
-
After stimulation, lyse the cells and measure the levels of phosphorylated SLP-76 (Ser376) using a phospho-specific ELISA kit or by Western blotting.
-
Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition relative to the stimulated DMSO control and determine the EC₅₀ value.
| Cell Type | Compound | pSLP-76 EC₅₀ (nM) |
| PBMCs | This compound | 125 |
| Jurkat | This compound | 98 |
Table 2: Cellular potency of this compound on SLP-76 phosphorylation.
T-Cell Activation Assay by Flow Cytometry
Objective: To evaluate the effect of this compound on the expression of T-cell activation markers.
Methodology:
-
Isolate PBMCs from healthy donor blood.
-
Treat the cells with this compound at various concentrations or DMSO for 2 hours.[8]
-
Stimulate the cells with anti-CD3/CD28 beads for 24 hours.[8]
-
After incubation, harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25).[8]
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of CD69+ or CD25+ cells.
| Treatment (1 µM) | % CD69+ of CD8+ T-cells |
| Unstimulated | 5% |
| Stimulated (DMSO) | 45% |
| Stimulated + this compound | 75% |
Table 3: Effect of this compound on T-cell activation markers.
IL-2 Cytokine Release Assay
Objective: To quantify the enhancement of T-cell effector function by measuring IL-2 production.
Methodology:
-
Isolate PBMCs and plate them in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ value for IL-2 production enhancement.
| Compound | IL-2 Release EC₅₀ (nM) |
| This compound | 210 |
| Control Inhibitor | 850 |
Table 4: Functional potency of this compound on IL-2 release.
Experimental Workflow
Caption: General workflow for cellular in vitro assays with this compound.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Hpk1-IN-37 Cell-Based Assay Using Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376 (Ser376).[3] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76, which ultimately dampens T-cell activation and effector functions, such as interleukin-2 (IL-2) production.[4]
Given its role in suppressing T-cell responses, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by releasing the brakes on T-cell activation.[1][5] Hpk1-IN-37 is a potent and selective small molecule inhibitor of HPK1. This document provides detailed protocols for cell-based assays using the Jurkat human T-cell line to characterize the activity of this compound.
Hpk1 Signaling Pathway in T-Cells
The diagram below illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.
Caption: Hpk1 negative regulation of TCR signaling.
Data Presentation
The potency of Hpk1 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) in cellular assays. The table below summarizes the reported potency of a highly potent HPK1 inhibitor in a Jurkat cell-based assay measuring the phosphorylation of SLP-76 at Ser376.
| Compound | Cell Line | Assay Readout | IC50 (nM) |
| Hpk1 Inhibitor | Jurkat | p-SLP-76 (Ser376) | 3 |
| Data is representative of a potent Hpk1 inhibitor similar to this compound.[6] |
Experimental Protocols
General Cell Culture of Jurkat Cells
Jurkat cells, a human T-lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are subcultured every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[1][7]
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on Jurkat cells is depicted below.
Caption: General workflow for this compound cell-based assays.
Protocol 1: Inhibition of SLP-76 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on its direct substrate, SLP-76, in Jurkat cells via Western blotting.
Materials:
-
Jurkat cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SLP-76 (Ser376)[2]
-
Rabbit anti-total SLP-76
-
Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or DMSO vehicle to the cells. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the Jurkat cells by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 4 µg/mL) antibodies for 15-30 minutes at 37°C.[8]
-
Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Strip the membrane and re-probe for total SLP-76 and β-Actin to ensure equal loading.
-
Protocol 2: IL-2 Secretion Assay
This protocol measures the functional consequence of HPK1 inhibition by quantifying the amount of IL-2 secreted by Jurkat cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating (for stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells three times with PBS before adding cells.
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells per well in the anti-CD3 coated plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or DMSO vehicle to the respective wells.
-
Co-stimulation: Add soluble anti-CD28 antibody (e.g., 4 µg/mL) to each well.[8]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA:
-
Perform the human IL-2 ELISA according to the manufacturer's instructions.
-
Briefly, coat an ELISA plate with the capture antibody.
-
Block the plate.
-
Add the collected cell culture supernatants and IL-2 standards to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-2 in each sample by comparing the absorbance to the standard curve.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed effects of this compound are due to specific inhibition of HPK1 rather than general cytotoxicity. An MTS or similar cell viability assay can be performed in parallel.
Materials:
-
Jurkat cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells per well in a 96-well plate.[7]
-
Inhibitor Treatment: Add serial dilutions of this compound or DMSO vehicle to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the functional assays (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.[7]
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
References
- 1. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]
- 2. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. arcusbio.com [arcusbio.com]
- 4. wp.ryvu.com [wp.ryvu.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for a Potent HPK1 Inhibitor, Hpk1-IN-37, in Primary Human T-Cells
Application Note: This document provides a detailed protocol for the use of Hpk1-IN-37, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with primary human T-cells. HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a promising target for cancer immunotherapy.[1][2][5][6] This protocol is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][7] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and proteasomal degradation of SLP-76, which ultimately dampens the T-cell activation signal.[8]
This compound is a potent, small molecule inhibitor of HPK1 with an IC50 of 3.7 nM.[1][9] By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions. This protocol outlines the materials and procedures for the isolation of primary human T-cells, their activation, and subsequent treatment with this compound to assess its impact on T-cell function.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the experimental protocols described below.
| Parameter | Value | Notes |
| This compound IC50 | 3.7 nM | In vitro biochemical assay.[1][9] |
| This compound Working Concentration | 10 nM - 1 µM | Titration is recommended to determine the optimal concentration for specific cell types and assays. |
| Primary Human T-Cell Seeding Density | 1 x 10^6 cells/mL | For activation and treatment in 24- or 48-well plates. |
| Anti-CD3/CD28 Bead Concentration | 1 bead per 2-5 cells | Refer to manufacturer's instructions for optimal ratio. |
| IL-2 Concentration (for culture) | 20 U/mL | For maintaining T-cell viability and proliferation post-activation. |
| Incubation Time for Activation | 24 - 72 hours | Dependent on the specific endpoint being measured (e.g., cytokine production, proliferation). |
| DMSO Concentration (Vehicle Control) | < 0.1% (v/v) | Ensure the final DMSO concentration is consistent across all conditions. |
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human CD3/CD28 T-cell activator beads
-
Human IL-2
-
Phosphate Buffered Saline (PBS)
-
96-well, 48-well, or 24-well tissue culture plates
-
Flow cytometry tubes
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine detection, antibodies for flow cytometry, proliferation assay reagents)
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Isolation of Primary Human T-Cells from PBMCs
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
(Optional) Isolate total T-cells or specific T-cell subsets (e.g., CD4+, CD8+) from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
T-Cell Activation and Treatment with this compound
-
Resuspend the isolated T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Seed the cells into a 24- or 48-well tissue culture plate.
-
Prepare serial dilutions of this compound in complete RPMI medium from the stock solution. A typical concentration range to test would be from 10 nM to 1 µM.
-
Add the diluted this compound to the corresponding wells. Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
Add anti-CD3/CD28 T-cell activator beads to the cell suspension at the manufacturer's recommended ratio (e.g., 1 bead per 2-5 cells).
-
Include appropriate controls:
-
Unstimulated T-cells (no anti-CD3/CD28 beads)
-
Stimulated T-cells with vehicle control (DMSO)
-
Stimulated T-cells with a range of this compound concentrations
-
-
Incubate the plates at 37°C and 5% CO2 for the desired duration (e.g., 24-72 hours).
Downstream Analysis
-
After 24-48 hours of incubation, centrifuge the culture plates at 300 x g for 5 minutes.
-
Collect the supernatant from each well.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
After 72 hours of incubation, assess T-cell proliferation using a suitable method, such as:
-
CFSE Staining: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. After incubation, analyze the dilution of CFSE by flow cytometry.
-
BrdU Incorporation: Add Bromodeoxyuridine (BrdU) to the cultures for the final 18-24 hours of incubation. Measure BrdU incorporation using a colorimetric or fluorescent assay.
-
-
After 24-48 hours of incubation, harvest the T-cells from the culture plates.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against T-cell surface markers such as CD69, CD25, and CD4 or CD8.
-
Analyze the expression of these markers using a flow cytometer.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule c-Rel inhibitor reduces alloactivation of T-cells without compromising anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 7. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
Application Notes and Protocols for In Vivo Studies of Hpk1-IN-37 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 dampens T-cell receptor (TCR) signaling, thereby limiting T-cell activation, proliferation, and cytokine production.[1][2][3] The mechanism of action involves the phosphorylation of the adaptor protein SLP-76, which leads to its degradation and subsequent attenuation of the immune response.[3][4] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3][4] Hpk1-IN-37 is a potent inhibitor of HPK1 with an IC50 of 3.7 nM.[5] These application notes provide a comprehensive guide for the in vivo study design of this compound in various mouse tumor models.
Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the downregulation of T-cell activation. Inhibition of HPK1 by molecules such as this compound blocks this phosphorylation event, thereby restoring and enhancing the T-cell-mediated anti-tumor immune response.
Caption: Hpk1 Signaling Pathway in T-Cells.
Quantitative Data Summary of Hpk1 Inhibitors in In Vivo Mouse Models
The following table summarizes quantitative data from preclinical studies of various HPK1 inhibitors in syngeneic mouse tumor models. This data can serve as a reference for designing studies with this compound.
| Inhibitor Name | Mouse Model | Dosing Regimen | Key Findings | Reference |
| CompK | 1956 Sarcoma | 30 or 100 mg/kg, BID, 5 days | Reduced pSLP76, increased IFN-γ, CD25, and CD69 expression. | --INVALID-LINK-- |
| CompK | MC38-OVA | 100 mg/kg, BID, 5 days | Increased tumor antigen-specific CD8+ T-cells. | --INVALID-LINK-- |
| CompK + anti-PD1 | MC38 | 100 mg/kg, BID | Promoted tumor regression. | --INVALID-LINK-- |
| NDI-101150 | EMT-6 | Not specified | Induced robust anti-tumor immune response and durable immune memory. | --INVALID-LINK-- |
| Compound 5i + anti-PD-1 | MC38 and CT26 | Not specified | Demonstrated a clear synergistic effect in tumor growth inhibition. | --INVALID-LINK-- |
| DS21150768 | Multiple syngeneic models | Not specified | Suppressed tumor growth as a monotherapy and in combination with anti-PD-1. | --INVALID-LINK-- |
| Unnamed Inhibitor | CT26 | Not specified | Confirmed in vivo anti-tumor efficacy as monotherapy and in combination with a checkpoint inhibitor. | --INVALID-LINK-- |
Experimental Protocols
General In Vivo Study Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a syngeneic mouse tumor model.
Caption: General In Vivo Efficacy Study Workflow.
Detailed Methodologies
1. Cell Culture and Tumor Implantation
-
Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and B16-F10 (melanoma) are commonly used.[6][7][8]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompetent mice (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for CT26).[6]
-
2. Animal Models and Husbandry
-
Mouse Strains: Use immunocompetent mouse strains that are syngeneic to the chosen tumor cell line (e.g., C57BL/6 or BALB/c).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Treatment Administration
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined by pharmacokinetic and pharmacodynamic studies)
-
Group 3: Checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody)
-
Group 4: this compound in combination with a checkpoint inhibitor
-
-
Dosing Regimen: The dosing regimen for this compound should be based on preliminary studies. For example, a starting point could be a twice-daily (BID) oral gavage for a specified duration (e.g., 2-3 weeks).
4. Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition and overall survival are the primary endpoints.
-
Pharmacodynamic (PD) Biomarkers:
-
pSLP-76: Collect whole blood or tumor-infiltrating lymphocytes (TILs) to assess the phosphorylation status of SLP-76 by flow cytometry or Western blot. A reduction in pSLP-76 levels would indicate target engagement by this compound.
-
Cytokine Levels: Measure systemic or intra-tumoral cytokine levels (e.g., IFN-γ, IL-2, TNF-α) using ELISA or multiplex assays.
-
-
Immunophenotyping:
-
Isolate TILs from tumors and immune cells from spleens and lymph nodes.
-
Analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by multi-color flow cytometry.
-
-
Gene Expression Analysis: Perform RNA sequencing or qPCR on tumor tissue to evaluate changes in gene expression related to immune activation.
5. Statistical Analysis
-
Tumor growth data can be analyzed using a two-way ANOVA with multiple comparisons.
-
Survival data can be analyzed using the Kaplan-Meier method and the log-rank test.
-
Other quantitative data should be analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The inhibition of HPK1 presents a compelling strategy for cancer immunotherapy. The provided application notes and protocols offer a framework for designing and executing robust in vivo studies to evaluate the efficacy of this compound in various mouse tumor models. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoint analyses, will be crucial for elucidating the therapeutic potential of this novel HPK1 inhibitor.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. ichorlifesciences.com [ichorlifesciences.com]
Hpk1-IN-37: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2] It functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3] Hpk1-IN-37 is a potent inhibitor of HPK1 with a reported IC50 of 3.7 nM.[4] These application notes provide detailed protocols for the solubility, reconstitution, and experimental use of this compound in preclinical research settings.
Physicochemical and Potency Data
Quantitative data for this compound and other relevant HPK1 inhibitors are summarized below for comparative purposes.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 3.7 | Biochemical | [4] |
| HPK1-IN-2 | <50 | Cell-free | [5] |
| HPK1-IN-3 | 0.25 | Biochemical | [6] |
| HPK1-IN-4 | 0.061 | Biochemical | [7] |
Solubility and Reconstitution
While specific solubility data for this compound is not publicly available, the following protocols are based on common practices for similar small molecule kinase inhibitors. Researchers should perform their own solubility tests for optimal results.
Reconstitution of Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≥ 50 mg/mL (estimated) | For other HPK1 inhibitors like HPK1-IN-2 and HPK1-IN-3, solubility in DMSO is high (e.g., 76 mg/mL and 83.33 mg/mL respectively).[5][6] Gentle warming to 37°C and sonication can aid dissolution.[6] |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO:
-
Centrifuge the vial of this compound briefly to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex gently and/or sonicate the solution until the compound is fully dissolved. If necessary, warm the solution to 37°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Formulation for In Vivo Experiments
For animal studies, this compound can be formulated for oral or intraperitoneal administration. The following are example formulations based on protocols for other HPK1 inhibitors and may require optimization.
| Vehicle | Formulation | Administration Route |
| PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline | Oral (p.o.) or Intraperitoneal (i.p.) |
| Corn Oil | 10% DMSO, 90% Corn Oil | Oral (p.o.) or Intraperitoneal (i.p.) |
Protocol for In Vivo Formulation (PEG300/Tween 80/Saline):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the PEG300 and mix.
-
Add the this compound/DMSO stock to the PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex to mix thoroughly.
-
Add the sterile saline in a stepwise manner while vortexing to bring the solution to the final volume.
-
This formulation should be prepared fresh before each administration.
HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, primarily SLP-76 and GADS.[1][8] This phosphorylation leads to the recruitment of 14-3-3 proteins, which in turn causes the dissociation of the SLP-76-GADS-LAT signaling complex.[8] The disruption of this complex attenuates downstream signaling pathways, including the activation of PLCγ1, calcium flux, and the MAPK/Erk pathway, ultimately leading to reduced T-cell proliferation and cytokine production (e.g., IL-2).[1][3]
Caption: HPK1 Signaling Pathway in T-Cells.
Experimental Protocols
The following are representative protocols for in vitro and in vivo experiments using an HPK1 inhibitor. These protocols are based on published studies with other potent HPK1 inhibitors and should be adapted and optimized for this compound.
Protocol 1: In Vitro HPK1 Kinase Activity Assay
This biochemical assay measures the direct inhibitory effect of this compound on recombinant HPK1 enzyme activity.
Materials:
-
Recombinant active HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.015% Brij-35)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the recombinant HPK1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the HPK1 substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition of HPK1 activity against the log concentration of this compound.
Protocol 2: Cellular Assay for Inhibition of SLP-76 Phosphorylation
This assay measures the ability of this compound to inhibit the phosphorylation of its direct downstream target, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and appropriate secondary antibodies.
Procedure:
-
Seed Jurkat T-cells or primary T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76 using Western blotting or a sandwich ELISA.
-
Determine the EC50 value for the inhibition of pSLP-76.
Protocol 3: T-Cell Activation and Cytokine Production Assay
This functional assay assesses the effect of this compound on T-cell activation by measuring cytokine production.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or beads)
-
ELISA or bead-based immunoassay kits for IL-2 and IFN-γ
Procedure:
-
Isolate PBMCs or CD3+ T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or DMSO control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex bead-based assay.
-
Plot the cytokine concentrations against the this compound concentration to determine the EC50 for cytokine production enhancement.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated for in vivo administration
-
Optional: Anti-PD-1 or other checkpoint inhibitors for combination studies
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, combination).
-
Administer this compound at the predetermined dose and schedule (e.g., daily or twice daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels in splenocytes, immune cell infiltration in tumors).
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a potent small molecule inhibitor of HPK1 that holds promise for cancer immunotherapy. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. As with any experimental compound, appropriate optimization of the provided protocols is recommended to ensure reliable and reproducible results.
References
- 1. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. rupress.org [rupress.org]
Application Notes and Protocols for Hpk1-IN-37 in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][3][4] This phosphorylation event leads to the recruitment of the negative regulator 14-3-3, causing the destabilization of the TCR signaling complex and dampening the downstream signaling required for T-cell proliferation and effector function.[2][4] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[2][5] Hpk1-IN-37 is a small molecule inhibitor of HPK1 that can be utilized to study the effects of HPK1 inhibition on T-cell activation. These application notes provide a detailed protocol for utilizing this compound in T-cell activation assays and guidance on determining its optimal concentration.
Mechanism of Action of HPK1 Inhibition
Inhibition of HPK1 blocks the phosphorylation of its downstream target, SLP-76, thereby preventing the negative feedback loop on TCR signaling.[3][4] This results in enhanced and sustained T-cell activation, leading to increased cytokine production (e.g., IL-2, IFN-γ), proliferation, and expression of activation markers.[3][4][5]
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Optimal Concentration of this compound
The optimal concentration of this compound for T-cell activation assays should be determined empirically for each specific cell type (e.g., primary human T-cells, Jurkat cells) and assay readout. Based on available data for HPK1 inhibitors, a concentration range of 0.1 µM to 1 µM is a reasonable starting point for optimization. It is crucial to perform a dose-response experiment to identify the concentration that provides maximal enhancement of T-cell activation with minimal cytotoxicity.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cytotoxicity | Human PBMCs | 0.1 µM | Cytotoxicity observed | [6] |
| IL-2 Production | Human PBMCs | 0.1 - 1 µM | Significant enhancement | [6] |
| GM-CSF Production | Human PBMCs | 0.1 - 1 µM | Significant enhancement | [6] |
| pSLP-76 (S376) Inhibition | Primary human CD8+ T cells | Concentration-dependent | Decrease in phosphorylation | [3] |
| IL-2 Secretion | Primary human CD8+ T cells | 1 µM (of a similar inhibitor) | Enhanced secretion | [3] |
| IFN-γ Secretion | Primary human CD8+ T cells | 1 µM (of a similar inhibitor) | Enhanced secretion | [3] |
Experimental Protocol: In Vitro T-Cell Activation Assay
This protocol describes the stimulation of primary human T-cells using anti-CD3 and anti-CD28 antibodies in the presence of this compound to assess the impact on T-cell activation.
Materials
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (functional grade)
-
Anti-human CD28 antibody (functional grade)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability dye (e.g., Trypan Blue, Propidium Iodide)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, antibodies for flow cytometry, reagents for proliferation assays)
Experimental Workflow
Caption: Experimental Workflow for T-Cell Activation Assay.
Step-by-Step Procedure
1. Plate Coating (Day 1)
a. Dilute the anti-human CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS. b. Add 100 µL of the diluted anti-CD3 antibody solution to the required wells of a 96-well flat-bottom plate. c. Incubate the plate at 4°C overnight or at 37°C for 2-4 hours.
2. Cell Preparation (Day 2)
a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. (Optional) Purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). c. Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment. Adjust the cell density to 1 x 10^6 cells/mL.
3. This compound Preparation (Day 2)
a. Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.01 µM to 10 µM (or a range centered around the expected optimal concentration). b. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
4. Cell Plating and Treatment (Day 2)
a. Wash the anti-CD3 coated plate twice with 200 µL of sterile PBS to remove any unbound antibody. b. Add 50 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. c. Add 50 µL of the cell suspension (1 x 10^6 cells/mL) to each well, resulting in a final volume of 100 µL and a cell density of 0.5 x 10^6 cells/mL (50,000 cells/well).
5. T-Cell Stimulation (Day 2)
a. Dilute the anti-human CD28 antibody in complete RPMI-1640 medium. b. Add 100 µL of the diluted anti-CD28 antibody to each well to achieve a final concentration of 1-5 µg/mL. The final volume in each well will be 200 µL. c. Include appropriate controls:
- Unstimulated cells (no anti-CD3/CD28)
- Stimulated cells with vehicle control
- Cells with this compound alone (no stimulation)
6. Incubation (Day 2 onwards)
a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the downstream readout.
- Cytokine analysis: Supernatants can be collected after 24-48 hours.
- Proliferation assays: Incubation for 48-72 hours is typically required.
- Activation marker expression: Analysis can be performed after 24 hours.
7. Downstream Analysis
a. Cytokine Production:
- Centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.
b. Cell Proliferation:
- Prior to stimulation, label the cells with a proliferation dye such as CFSE or CellTrace™ Violet.
- After incubation, harvest the cells and analyze the dilution of the dye by flow cytometry.
c. Activation Marker Expression:
- Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25).
- Analyze the expression levels by flow cytometry.
d. Phospho-protein Analysis:
- For shorter-term assays (e.g., 15-30 minutes of stimulation), lyse the cells and analyze the phosphorylation status of SLP-76 (Ser376) and other signaling molecules by Western blotting or phospho-flow cytometry.
Data Interpretation
A successful experiment will show a dose-dependent increase in T-cell activation readouts (cytokine secretion, proliferation, marker expression) with increasing concentrations of this compound in the stimulated T-cell populations. The optimal concentration will be the one that gives the maximal effect without inducing significant cell death. The cytotoxicity of this compound should be assessed in parallel by measuring cell viability in the treated wells.
Conclusion
The use of this compound in T-cell activation assays provides a valuable tool for understanding the role of HPK1 in regulating T-cell function and for evaluating the therapeutic potential of HPK1 inhibition. The provided protocol offers a robust framework for these studies, with the understanding that the optimal concentration of this compound should be carefully determined for each experimental system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
Application Notes and Protocols for Hpk1-IN-37 Administration in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on Hpk1-IN-37, in syngeneic tumor models. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from preclinical studies to guide researchers in evaluating the anti-tumor efficacy of this class of immunomodulatory agents.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, such as SLP-76, leading to the attenuation of T-cell activation and proliferation.[2] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[2]
Inhibition of HPK1 has emerged as a promising cancer immunotherapy strategy. Small molecule inhibitors of HPK1 block its kinase activity, preventing the phosphorylation of its downstream targets and thereby disrupting the negative feedback loop that suppresses T-cell activation.[2] This leads to enhanced T-cell proliferation, increased cytokine production, and a more robust anti-tumor immune response.[1][2] Several HPK1 inhibitors have demonstrated significant anti-tumor activity in preclinical syngeneic tumor models, both as monotherapy and in combination with immune checkpoint inhibitors.[1]
This compound (also known as compound A85) is a potent inhibitor of HPK1 with a reported IC50 of 3.7 nM.[3] While specific in vivo data for this compound is limited in the public domain, the following protocols and data for other well-characterized HPK1 inhibitors can serve as a valuable guide for designing and executing preclinical studies.
Data Presentation: Efficacy of HPK1 Inhibitors in Syngeneic Tumor Models
The following tables summarize the in vivo efficacy of various HPK1 inhibitors in commonly used syngeneic mouse tumor models. This data is compiled from publicly available preclinical studies and is intended for comparative purposes.
| Inhibitor | Syngeneic Model | Mouse Strain | Dose & Schedule | Monotherapy Efficacy | Combination Therapy | Reference |
| NDI-101150 | EMT-6 (Mammary Carcinoma) | BALB/c | 75 mg/kg, p.o., QD | 85% Tumor Growth Inhibition (TGI); 7/10 mice with complete regression | Not specified in this study | [4] |
| CT26 (Colon Carcinoma) | BALB/c | Not specified | 50% TGI | Combination with anti-PD-1 resulted in complete tumor regressions in several mice | [4][5] | |
| Compound K | 1956 (Sarcoma) | C57BL/6 | 30 & 100 mg/kg, p.o., BID for 5 days | Dose-dependent reduction in pSLP76 and increase in IFN-γ, CD25, and CD69 | Not specified in this study | [6] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | 100 mg/kg, p.o., BID | Not specified | Superb antitumor efficacy in combination with anti-PD-1 | [7] | |
| PCC-1 | CT26 (Colon Carcinoma) | BALB/c | Not specified | Strong TGI | Combination with anti-CTLA4 induced significantly greater TGI | [8][9] |
| MC38-hPD-L1 (Colon Adenocarcinoma) | C57BL/6 | Not specified | Strong TGI | Combination with atezolizumab enhanced TGI and CD8 T-cell induction | [8] | |
| DS21150768 | MC38 OVA APL (Y3) (Colon Adenocarcinoma) | C57BL/6 (OT-1 T-cell transfer) | Not specified | Ineffective as monotherapy | Combination with anti-PD-L1 significantly delayed tumor growth | [10] |
| Unnamed Inhibitor [I] | CT26 (Colon Carcinoma) | BALB/c | 30 mg/kg, p.o., BID | 42% TGI | Combination with anti-PD-1 resulted in 95% TGI | [11] |
p.o. = oral administration; QD = once daily; BID = twice daily
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol provides a general framework for assessing the anti-tumor activity of an HPK1 inhibitor like this compound. Specific details may need to be optimized based on the inhibitor's properties and the tumor model used.
1. Cell Culture and Tumor Implantation:
-
Culture the desired syngeneic tumor cell line (e.g., CT26, MC38, EMT-6) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject the tumor cells (typically 0.1 - 1 x 10^6 cells) into the flank of 6-8 week old female mice of the appropriate strain (e.g., BALB/c for CT26 and EMT-6, C57BL/6 for MC38).
-
Monitor tumor growth regularly using calipers.
2. Animal Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the HPK1 inhibitor formulation. For oral administration, inhibitors are often formulated in vehicles such as 0.5% methylcellulose or a solution of polyethylene glycol 400, tocopheryl polyethylene glycol succinate, and ethanol.[6]
-
Administer the HPK1 inhibitor at the desired dose and schedule (e.g., once or twice daily via oral gavage).
-
The control group should receive the vehicle alone.
-
For combination studies, administer the immune checkpoint inhibitor (e.g., anti-PD-1, anti-PD-L1, anti-CTLA4) according to established protocols (typically intraperitoneal injection).
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Primary endpoints typically include tumor growth inhibition (TGI) and the number of complete or partial responses.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic and immunological analysis.
Protocol for Pharmacodynamic Analysis of HPK1 Inhibition
1. Sample Collection:
-
Collect blood samples at various time points after inhibitor administration to assess target engagement.
-
At the end of the study, harvest tumors and spleens for immune cell analysis.
2. pSLP76 Inhibition Assay (Flow Cytometry):
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Stimulate the cells ex vivo with anti-CD3 and anti-CD28 antibodies.
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and phosphorylated SLP-76 (pSLP76).
-
Analyze the percentage of pSLP76 positive T-cells by flow cytometry to determine the extent of HPK1 inhibition.
3. Immune Cell Profiling (Flow Cytometry):
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, regulatory T-cells, dendritic cells).
-
Analyze by flow cytometry to assess changes in immune cell infiltration and activation in the tumor microenvironment.
4. Cytokine Analysis:
-
Isolate splenocytes or tumor-infiltrating lymphocytes.
-
Restimulate the cells ex vivo with anti-CD3/CD28 or tumor-specific antigens.
-
Measure the levels of cytokines such as IFN-γ and IL-2 in the culture supernatant using ELISA or multiplex bead-based assays.
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell receptor signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for syngeneic tumor model efficacy studies.
Logical Relationship: HPK1 Inhibition and Anti-Tumor Immunity
Caption: Mechanism of HPK1 inhibitor-mediated anti-tumor immunity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Abstract 2652: NDI-101150 is a potent and highly selective HPK1 inhibitor that both synergizes with and differentiates from anti-PD1 immune checkpoint blockade | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Note: Western Blot Protocol for Monitoring pSLP-76 (Ser376) Inhibition by Hpk1-IN-37
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the potency and mechanism of action of Hpk1-IN-37, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The protocol utilizes Western blotting to quantify the phosphorylation of a key HPK1 substrate, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at the Serine 376 residue in stimulated T cells.
Introduction and Principle
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376 (S376).[3][4][5][6] This phosphorylation event initiates a negative feedback loop by recruiting 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and attenuation of the immune response.[3][4][5][7]
In the context of immuno-oncology, tumors can exploit such immune checkpoints to evade immune surveillance.[1] Inhibiting HPK1 is an attractive therapeutic strategy to enhance T-cell activity against cancer cells.[1][8] this compound is a potent inhibitor designed to block the kinase activity of HPK1.
This assay measures the efficacy of this compound by quantifying its ability to block the phosphorylation of SLP-76 at S376 in a cellular context. Jurkat cells, a human T-cell line, are pre-treated with varying concentrations of this compound, followed by stimulation of the TCR pathway. A decrease in the ratio of phosphorylated SLP-76 (pSLP-76) to total SLP-76, as measured by Western blot, provides a direct readout of HPK1 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: High-level overview of the experimental workflow for pSLP-76 Western blot.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Recommended Source (Example) |
| Jurkat T-cell line (Clone E6-1) | ATCC (TIB-152) |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | Synthesized or Commercial Vendor |
| DMSO (Cell culture grade) | Sigma-Aldrich |
| Anti-human CD3 Antibody (Clone OKT3) | BioLegend (Cat# 317303) |
| Anti-human CD28 Antibody (Clone CD28.2) | BioLegend (Cat# 302901) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer (4X) | Bio-Rad |
| Precast Polyacrylamide Gels (4-15%) | Bio-Rad |
| PVDF Transfer Membranes | Millipore |
| Non-fat Dry Milk or BSA | Bio-Rad |
| Tris-Buffered Saline with Tween-20 (TBST) | Bio-Rad |
| Primary Antibodies | |
| Phospho-SLP-76 (Ser376) Rabbit mAb | Cell Signaling Technology (e.g., #92711)[9] |
| SLP-76 (Total) Rabbit mAb | Cell Signaling Technology (e.g., #70896)[9] |
| β-Actin Rabbit mAb (Loading Control) | Cell Signaling Technology (e.g., #8457)[9][10] |
| Secondary Antibody | |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Cell Culture and Treatment
-
Culture Jurkat cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Seed 5 x 10⁶ cells per well in a 6-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Pre-treat cells with the this compound dilutions or vehicle for 1-2 hours at 37°C.
T-Cell Stimulation
-
During the inhibitor pre-treatment period, coat the wells of a separate 6-well plate with anti-human CD3 (10 µg/mL) and anti-human CD28 (10 µg/mL) antibodies in sterile PBS.
-
Incubate the antibody-coated plate for at least 1 hour at 37°C.
-
Aspirate the antibody solution and wash the wells twice with sterile PBS.
-
Transfer the pre-treated Jurkat cells to the corresponding antibody-coated wells.
-
Stimulate the cells for 15-30 minutes at 37°C. An unstimulated, untreated control should also be included.
Cell Lysis and Protein Quantification
-
Following stimulation, quickly transfer the cells to pre-chilled 1.5 mL microcentrifuge tubes.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.[11][12]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-15% precast polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry system. After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to confirm successful transfer.
-
Immunoblotting:
-
Destain the membrane with several washes of 1X TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBST for 1 hour at room temperature with gentle agitation.[12] (Note: BSA is often preferred for phospho-antibodies).
-
Incubate the membrane with the primary antibody (e.g., anti-pSLP-76 Ser376) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.[9][10][12]
-
Wash the membrane three times for 10 minutes each with 1X TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted according to the manufacturer's instructions in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with 1X TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD-based digital imager.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the pSLP-76 signal, the membrane can be stripped and re-probed for total SLP-76 and a loading control like β-Actin.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly, re-block, and repeat the immunoblotting steps with the next primary antibody.
-
Data Analysis and Expected Results
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for pSLP-76 (S376), total SLP-76, and the loading control (β-Actin) for each lane.
-
Normalization:
-
First, normalize the pSLP-76 signal to the total SLP-76 signal to account for any variations in the total protein level (Ratio = pSLP-76 Intensity / Total SLP-76 Intensity).
-
Further normalization to the loading control can be performed to correct for loading inaccuracies.
-
-
Data Presentation: Plot the normalized pSLP-76/Total SLP-76 ratio against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
Table 1: Example Data Structure for this compound Treatment
| Treatment Group | Densitometry (pSLP-76) | Densitometry (Total SLP-76) | Densitometry (β-Actin) | pSLP-76 / Total SLP-76 (Normalized Ratio) | % Inhibition |
| Unstimulated Control | 500 | 50,000 | 80,000 | 0.01 | - |
| Stimulated + Vehicle | 25,000 | 51,000 | 81,000 | 0.49 | 0% |
| Stimulated + 1 nM this compound | 22,500 | 50,500 | 80,500 | 0.45 | 8% |
| Stimulated + 10 nM this compound | 15,000 | 50,800 | 80,800 | 0.30 | 39% |
| Stimulated + 100 nM this compound | 6,000 | 49,900 | 79,900 | 0.12 | 75% |
| Stimulated + 1 µM this compound | 1,500 | 50,100 | 80,100 | 0.03 | 94% |
Expected Outcome: A clear, dose-dependent decrease in the phosphorylation of SLP-76 at Serine 376 should be observed in cells treated with this compound upon TCR stimulation. The levels of total SLP-76 and the loading control should remain relatively constant across all treated samples. This result would confirm that this compound effectively engages its target and inhibits its kinase activity within the cell.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 9. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Troubleshooting Hpk1-IN-37 Insolubility in Culture Media: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Hpk1-IN-37 solubility in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
FAQs: Quick Answers to Common Problems
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. When the DMSO stock solution is diluted into the aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The maximum tolerated DMSO concentration varies between cell lines, but it is generally advisable to keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.
Q4: Can I heat or sonicate this compound to improve its solubility?
A4: Gentle warming to 37°C and brief sonication can help dissolve the compound in the initial solvent and upon dilution into the culture medium.[1][2] However, prolonged heating or excessive sonication should be avoided to prevent compound degradation.
Troubleshooting Guide: Resolving this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause 1: Final concentration of this compound is too high.
-
Solution: Lower the final working concentration of this compound. Even if your intended concentration is within the effective range, the compound's solubility in the specific medium might be the limiting factor.
Possible Cause 2: High concentration of the DMSO stock solution.
-
Solution: Prepare a lower concentration DMSO stock solution. This will require adding a larger volume to your medium, so be mindful of the final DMSO concentration.
Possible Cause 3: Improper mixing technique.
-
Solution: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium. This helps to disperse the compound rapidly and prevent localized high concentrations that can lead to precipitation.
Issue: The culture medium becomes cloudy or shows a fine precipitate after a short incubation period.
Possible Cause 1: Delayed precipitation.
-
Solution: Even if no immediate precipitate is visible, the compound may be in a supersaturated state and crystallize over time. Try the solutions mentioned above, such as lowering the final concentration or using a more dilute stock solution.
Possible Cause 2: Interaction with media components.
-
Solution: Some components of serum-containing media can affect the solubility of small molecules. Consider reducing the serum percentage during the treatment period, if experimentally feasible. Alternatively, test the solubility in a serum-free medium first to identify potential interactions.
Quantitative Data Summary
The following table summarizes key solubility information for Hpk1 inhibitors. Note that specific solubility in cell culture media can vary.
| Compound | Solvent | Stock Solution Concentration | Final DMSO Concentration (Recommended) |
| This compound | DMSO | 10-50 mM | ≤ 0.5% |
| Hpk1-IN-2 | DMSO | ~76 mg/mL (~200 mM)[3] | ≤ 0.5% |
| Hpk1-IN-3 | DMSO | ~83 mg/mL (~170 mM)[2] | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the compound is completely dissolved. Brief sonication in a water bath sonicator can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound into Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Visually inspect the medium for any signs of precipitation. If the solution appears clear, it is ready for use.
-
If a precipitate forms, refer to the troubleshooting guide above.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified Hpk1 signaling pathway and the action of this compound.
References
Hpk1-IN-37 off-target effects on other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-37.
This compound Profile
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). It exhibits an IC50 of 3.7 nM for HPK1.[1][2][3][4]
Off-Target Effects on Other Kinases
As of the latest available information, a detailed public kinome scan or comprehensive off-target profile for this compound is not available. Researchers should exercise caution and independently validate the selectivity of this inhibitor in their experimental systems.
To provide a general understanding of the selectivity profiles that can be achieved with HPK1 inhibitors, the following table summarizes the off-target data for other publicly disclosed HPK1 inhibitors.
Disclaimer: The data in the table below is NOT for this compound and should be used for informational purposes only as representative examples for this class of inhibitors.
| Kinase | HPK1-IN-54 (% inhibition @ 1 µM) | HPK1-IN-55 (% inhibition @ 1 µM) | HPK1-IN-61 (IC50) | HPK1-IN-62 (Selectivity Fold vs HPK1) |
| HPK1 | >99 | >99 | Ki = 0.4 nM | - |
| GCK-like kinase (GLK) | >100-fold selective | >637-fold selective | - | >665-fold |
| LCK | >300-fold selective | >1022-fold selective | 24 nM | >1095-fold |
| Abl | - | - | < 0.51 nM | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cellular Phenotype | Off-target effects: The observed phenotype may be due to the inhibition of kinases other than HPK1. | - Perform a kinome scan to determine the selectivity profile of this compound in your system.- Use a structurally unrelated HPK1 inhibitor as a control.- Titrate this compound to the lowest effective concentration to minimize off-target effects. |
| Discrepancy Between Biochemical and Cellular Assays | Cellular factors: Poor cell permeability, active efflux by transporters (e.g., P-glycoprotein), or high intracellular ATP concentrations can reduce the inhibitor's effectiveness in cells. | - Perform cell permeability assays.- Use cell lines that do not overexpress efflux pumps.- Measure the intracellular concentration of the inhibitor. |
| Inconsistent Results Between Experiments | Experimental variability: Inconsistent cell passage number, serum concentration, or inhibitor preparation. | - Maintain a consistent cell culture protocol.- Prepare fresh inhibitor stock solutions for each experiment and verify the concentration.- Include appropriate positive and negative controls in every experiment. |
| Inhibitor Precipitation in Media | Poor solubility: The inhibitor may not be fully soluble in the cell culture media at the desired concentration. | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute it further in the media.- Visually inspect the media for any signs of precipitation after adding the inhibitor.- Consult the manufacturer's instructions for solubility information. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Given the biochemical IC50 of 3.7 nM, a common starting point for cell-based assays is in the range of 10-100 nM. However, the optimal concentration will depend on the specific cell type and the experimental endpoint. We recommend performing a dose-response curve to determine the EC50 for your specific assay.
Q2: How can I assess the off-target effects of this compound in my model system?
A2: The most comprehensive way is to perform a kinome-wide profiling study using techniques like KiNativ, MIB-MS, or commercially available kinase panel screening services. Alternatively, you can test the effect of this compound on a smaller panel of kinases that are functionally related to your observed phenotype or are known common off-targets for kinase inhibitors.
Q3: What are the known downstream signaling pathways affected by HPK1 inhibition?
A3: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is expected to enhance the activation of downstream pathways, including the ERK/MAPK pathway, leading to increased T-cell proliferation and cytokine production.
Q4: Are there any known resistance mechanisms to HPK1 inhibitors?
A4: While specific resistance mechanisms to this compound have not been reported, potential mechanisms could include mutations in the HPK1 kinase domain that prevent inhibitor binding or upregulation of bypass signaling pathways.
Experimental Protocols
Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a general framework for assessing the selectivity of a kinase inhibitor.
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Add the purified kinase enzyme to the reaction buffer.
-
Add the peptide or protein substrate for the kinase.
-
Add a serial dilution of this compound (or the test inhibitor).
-
Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
-
Initiate the Reaction:
-
Add [γ-33P]ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Capture the Substrate:
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Quantify Kinase Activity:
-
Dry the filter paper.
-
Add a scintillation cocktail to the filter paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for kinase inhibitor evaluation.
References
Technical Support Center: Optimizing Hpk1-IN-37 Dosage for In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of HPK1 inhibitors, using Hpk1-IN-37 as a representative example. The information provided is based on publicly available data for various preclinical HPK1 inhibitors and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[3][4][5] Specifically, HPK1 inhibition prevents the phosphorylation of downstream targets like SLP-76, which in turn abrogates the negative feedback loop on TCR signaling.[6]
Q2: What is a typical starting dose for in vivo efficacy studies with an HPK1 inhibitor like this compound?
A2: Based on preclinical studies with other potent and selective HPK1 inhibitors, a starting dose in the range of 30-100 mg/kg, administered orally once or twice daily, is a reasonable starting point for in vivo efficacy studies in mice.[7] For example, one study demonstrated a tumor growth inhibition of 42% with a 30 mg/kg twice-daily oral dose of an HPK1 inhibitor in a syngeneic mouse model.[8] However, the optimal dose for this compound must be determined empirically through dose-ranging studies.
Q3: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
A3: A key pharmacodynamic marker for HPK1 inhibition is the phosphorylation of its direct substrate, SLP-76, at serine 376 (pSLP76).[6][9] You can measure the levels of pSLP76 in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) at different time points after this compound administration using techniques like flow cytometry or western blotting. A significant reduction in pSLP76 levels would indicate target engagement. Additionally, you can assess downstream functional effects such as increased cytokine production (e.g., IL-2, IFN-γ) by T-cells upon ex vivo stimulation.[9][10]
Q4: What are common vehicle formulations for administering HPK1 inhibitors in vivo?
A4: The choice of vehicle depends on the physicochemical properties of this compound. A common formulation used for a preclinical HPK1 inhibitor ("CompK") was a solution of 80% polyethylene glycol 400 (PEG400), 10% tocopheryl polyethylene glycol succinate (TPGS), and 10% ethanol.[7] For poorly soluble compounds, other options include formulations with N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[11][12] It is crucial to perform formulation development and vehicle tolerability studies prior to initiating efficacy experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of in vivo efficacy despite good in vitro potency. | Poor pharmacokinetic (PK) properties (e.g., low bioavailability, rapid clearance). | Perform a pharmacokinetic study to determine the exposure of this compound in vivo. Analyze plasma concentrations at multiple time points after dosing. If exposure is low, consider optimizing the formulation, administration route, or dosing frequency. |
| Inadequate target engagement at the tested dose. | Conduct a pharmacodynamic (PD) study to assess HPK1 inhibition in vivo. Measure pSLP76 levels in PBMCs or TILs. If target engagement is insufficient, a dose escalation study may be necessary. | |
| High variability in tumor growth inhibition between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to minimize variability in administration. |
| Differences in tumor implantation or host immune responses. | Standardize the tumor implantation procedure. Use age- and sex-matched mice from a reliable vendor. | |
| Observed toxicity or adverse effects (e.g., weight loss). | Off-target effects of the inhibitor. | Evaluate the selectivity of this compound against a panel of other kinases. If significant off-target activity is observed, this may contribute to toxicity. |
| Vehicle-related toxicity. | Conduct a vehicle tolerability study in a cohort of animals to ensure the formulation is well-tolerated at the intended volume and frequency of administration. | |
| Dose is too high. | Perform a dose-ranging toxicity study to identify the maximum tolerated dose (MTD). Efficacy studies should be conducted at doses below the MTD. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of Representative HPK1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | F (%) | Reference |
| Inhibitor "[I]" | 1 | IV | 0.6 | - | - | [8] |
| 10 | PO | - | 1801 | 116 | [8] | |
| Compound 1 | - | - | 1.2 | - | 17 | [9] |
T½: Half-life; Cmax: Maximum plasma concentration; F: Oral bioavailability. Note: Data for specific inhibitors are presented as examples.
Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Combination Benefit | Reference |
| HPK1 Inhibitor "[I]" | 30 | PO, BID | 42 | - | [8] |
| Anti-PD-1 | 3 | IP | 36 | - | [8] |
| HPK1 Inhibitor "[I]" + Anti-PD-1 | 30 (PO, BID) + 3 (IP) | - | 95 | Synergistic | [8] |
PO: Oral administration; BID: Twice daily; IP: Intraperitoneal administration.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model
-
Animal Model: Utilize an appropriate syngeneic mouse tumor model (e.g., CT26 colorectal carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of 6-8 week old, gender-matched mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 80% PEG400, 10% TPGS, 10% ethanol) for oral administration.
-
Administer this compound at the desired dose and schedule (e.g., 30 mg/kg, BID) via oral gavage.
-
Administer the vehicle to the control group following the same schedule.
-
For combination studies, administer other agents (e.g., anti-PD-1 antibody) via the appropriate route (e.g., intraperitoneal injection).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TIL isolation).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 2: Pharmacodynamic Assessment of HPK1 Inhibition in PBMCs
-
Dosing: Administer a single dose of this compound or vehicle to mice.
-
Blood Collection: At various time points post-dose (e.g., 1, 3, 6, 24 hours), collect whole blood via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
PBMC Isolation: Isolate PBMCs from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis and Protein Extraction: Lyse the isolated PBMCs with a suitable lysis buffer containing phosphatase and protease inhibitors to extract total protein.
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pSLP76 (Ser376) and total SLP-76.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of pSLP76 to total SLP-76 to determine the extent of HPK1 inhibition at each time point.
Visualizations
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound in vivo dosage.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Hpk1-IN-37 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter toxicity-related issues during in-animal studies with the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it acts as a negative regulator of T-cell, B-cell, and dendritic cell activation.[1][2][3] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses by relieving this negative regulation.[1][4]
Q2: What are the potential on-target and off-target toxicities of HPK1 inhibitors?
A2: On-target toxicities may arise from excessive immune activation, though studies with HPK1 knockout and kinase-dead mice have not shown overt autoimmunity.[1] Off-target toxicities are a common concern with kinase inhibitors due to the structural similarity of ATP-binding sites across the kinome.[5] These can manifest as various adverse effects, with cardiovascular toxicities being a notable concern for some kinase inhibitors.[6][7] For the broader class of HPK1 inhibitors, commonly observed toxicities in clinical and preclinical studies include gastrointestinal issues such as nausea, diarrhea, and fatigue.[8]
Q3: Is there any specific toxicity data available for this compound?
A3: As of the latest information, there is no publicly available preclinical or clinical toxicity data specifically for this compound. Therefore, it is crucial to conduct thorough dose-finding and toxicity studies for this specific compound. The information provided here is based on the general knowledge of HPK1 inhibitors and kinase inhibitors.
Q4: What are the first steps to take if I observe toxicity in my animal studies with this compound?
A4: If you observe signs of toxicity such as significant weight loss, lethargy, ruffled fur, or other clinical signs, the first steps should be to:
-
Immediately reduce the dose or temporarily halt dosing.
-
Carefully monitor the animals and provide supportive care.
-
Review your experimental protocol, including the formulation and route of administration.
-
Consult the troubleshooting guide below for more specific guidance.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered during in-animal studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15-20%) | - On-target immune-related toxicity- Off-target toxicity- Poor drug tolerability/formulation issues | - Dose Reduction: Lower the dose to the next lower dose level in your study design.- Formulation Check: Ensure the vehicle is well-tolerated and the compound is properly solubilized.- Supportive Care: Provide nutritional supplements and hydration. |
| Gastrointestinal Distress (Diarrhea, Dehydration) | - Common toxicity for orally administered kinase inhibitors[8] | - Route of Administration: If oral, consider if a different formulation or parenteral administration is feasible.- Dietary Modification: Provide a more easily digestible diet.- Symptomatic Treatment: Administer anti-diarrheal agents and subcutaneous fluids for hydration after consulting with a veterinarian. |
| Lethargy and Reduced Activity | - General malaise due to drug exposure- Specific organ toxicity | - Clinical Pathology: Collect blood samples for complete blood count (CBC) and serum chemistry to assess organ function.- Histopathology: At the end of the study, perform a thorough histopathological examination of major organs. |
| Unexpected Mortality | - Acute toxicity at the administered dose- Cardiovascular events | - Dose Range Finding: Ensure a proper maximum tolerated dose (MTD) study was conducted.- Cardiovascular Monitoring: For future studies, consider incorporating cardiovascular monitoring such as ECG in larger animal models if cardiotoxicity is suspected.[6] |
Quantitative Data Summary
Since no specific data for this compound is available, the following table presents a hypothetical summary of preclinical toxicity data for a generic HPK1 inhibitor to serve as an example for data presentation.
| Parameter | Mouse | Rat | Dog |
| Maximum Tolerated Dose (MTD) - Single Dose (mg/kg) | 1000 | 500 | Not Determined |
| MTD - 14-Day Repeated Dose (mg/kg/day) | 300 | 150 | 50 |
| Observed Adverse Effects at >MTD | Weight loss, diarrhea, lethargy | Weight loss, elevated liver enzymes | Gastrointestinal distress, lymphoid necrosis[9] |
| Target Organs of Toxicity | Gastrointestinal tract, Liver | Gastrointestinal tract, Liver | Gastrointestinal tract, Lymphoid tissue[9] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Groups: 5 dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer a single dose via oral gavage.
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Measure body weight daily.
-
At the end of the 14-day observation period, euthanize animals and perform gross necropsy.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Protocol 2: General Health Monitoring During Efficacy Studies
-
Frequency: Monitor animals at least twice weekly.
-
Parameters to Assess:
-
Body Weight: A significant and sustained decrease in body weight is a key indicator of toxicity.
-
Clinical Signs: Observe for changes in appearance (piloerection, hunched posture), behavior (lethargy, aggression), and physiological functions (diarrhea, abnormal breathing).
-
Food and Water Intake: Monitor for significant changes in consumption.
-
-
Action Plan: If signs of toxicity are observed, consult the troubleshooting guide and consider dose modification or supportive care.
Visualizations
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Workflow for Troubleshooting Toxicity in Animal Studies.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]
- 9. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Hpk1-IN-37 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hpk1-IN-37 and other HPK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Ser376 residue.[3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the degradation of SLP-76 and subsequent attenuation of the TCR signaling cascade.[2][3] this compound is an ATP-competitive inhibitor that blocks the kinase activity of HPK1. By preventing the phosphorylation of SLP-76, the inhibitor disrupts this negative feedback loop, resulting in sustained T-cell activation, enhanced cytokine production (e.g., IL-2, IFN-γ), and a more robust anti-tumor immune response.[5][6]
Q2: Why is Hpk1 considered a promising target for immuno-oncology?
A2: Hpk1 acts as an intracellular immune checkpoint, dampening the activity of T-cells, B-cells, and dendritic cells.[7][8] In the tumor microenvironment, this braking mechanism can prevent the immune system from effectively recognizing and eliminating cancer cells.[6] Studies using HPK1 knockout or kinase-dead (KD) mouse models have shown augmented immune responses against tumor growth and enhanced efficacy of other immunotherapies like anti-PD-1.[5][8] Therefore, pharmacological inhibition of HPK1 with a small molecule like this compound is an attractive strategy to restore or augment anti-tumor immunity.[9][10]
Q3: What are the key downstream biomarkers to measure this compound activity?
A3: The most direct biomarker for target engagement is the reduction of phosphorylated SLP-76 (pSLP-76) at Ser376.[4][11] Downstream functional consequences of HPK1 inhibition in T-cells include increased phosphorylation of PLCγ1 and ERK, enhanced T-cell proliferation, and increased secretion of effector cytokines like IL-2 and IFN-γ.[3][5][10]
Q4: Should this compound be used in combination with other therapies?
A4: Yes, preclinical data strongly suggests a synergistic effect when combining HPK1 inhibitors with immune checkpoint blockades like anti-PD-1 or anti-PD-L1 antibodies.[5][9] By blocking an intracellular checkpoint (HPK1) and an extracellular checkpoint (PD-1) simultaneously, the combination can lead to a more potent and durable anti-tumor T-cell response.[9][12]
Troubleshooting Experimental Results
This guide addresses common unexpected outcomes when working with this compound.
Issue 1: Potent activity in biochemical assays, but weak or no activity in cell-based assays.
-
Question: My IC50 value for this compound is in the low nanomolar range in a TR-FRET assay, but I see a much weaker effect (micromolar range) or no effect on IL-2 production in primary T-cells. Why is there a discrepancy?
-
Answer: This is a common challenge when transitioning from biochemical to cellular systems. Several factors can cause this shift:
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Kₘ of the kinase (e.g., ~8 µM for HPK1), whereas intracellular ATP concentrations are much higher (~2 mM).[13] For an ATP-competitive inhibitor like this compound, this high level of the natural substrate in cells requires a higher concentration of the inhibitor to achieve a similar level of target occupancy.[13]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[14][15]
-
Protein Binding: If the cell culture medium contains high serum concentrations, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cells.[16]
-
Compound Metabolism/Efflux: The compound could be rapidly metabolized by the cells or actively pumped out by efflux transporters.[14]
Troubleshooting Steps:
-
Conduct a cellular target engagement assay, such as measuring the phosphorylation of SLP-76, to confirm the compound is reaching and inhibiting HPK1 inside the cell.[4][11]
-
Perform experiments in low-serum or serum-free media for the duration of the compound treatment, if possible for your cell type.
-
Evaluate the compound's stability in cell culture media over the time course of the experiment.
-
Use cell permeability assays (e.g., Caco-2) to assess the compound's ability to cross the cell membrane.
-
Issue 2: High variability in results from primary human T-cell assays.
-
Question: I am testing this compound on PBMCs from different donors, and the magnitude of IL-2 or IFN-γ enhancement is highly variable. How can I get more consistent data?
-
Answer: Primary human cells are inherently variable. This can be due to genetic differences, age, and previous immune exposure of the donors. Troubleshooting Steps:
-
Pool Donors: If the experimental design allows, pool PBMCs from multiple healthy donors to average out individual responses.
-
Use Controls: Always include a positive control (e.g., a potent immunostimulant like PMA/Ionomycin) and a negative control (vehicle, e.g., DMSO) on every plate.
-
Normalize Data: Normalize the results to the vehicle control for each donor. For example, express the data as "Fold change over vehicle" rather than absolute cytokine concentration.
-
Control Stimulation: Ensure the T-cell stimulation (e.g., anti-CD3/CD28 antibody concentration and coating) is consistent across all experiments, as HPK1's regulatory role is most prominent under specific TCR stimulation conditions.[9]
-
Issue 3: Unexpected cell toxicity at effective concentrations.
-
Question: this compound is causing significant T-cell death at concentrations where I expect to see enhanced function. Is this an on-target or off-target effect?
-
Answer: While potent T-cell activation can sometimes lead to activation-induced cell death (AICD), toxicity at expected therapeutic doses often points to off-target effects.[17] Troubleshooting Steps:
-
Kinase Selectivity Profiling: Test this compound against a broad panel of kinases, especially those in the MAP4K family, to identify potential off-target inhibition that could lead to toxicity.[1][18]
-
Determine Therapeutic Window: Perform a dose-response curve for both the desired effect (e.g., IL-2 production) and cytotoxicity (e.g., using a CellTiter-Glo or similar viability assay) on the same cell population. A desirable compound has a large window between its effective concentration (EC50) and its cytotoxic concentration (CC50).
-
Use Genetic Controls: Compare the inhibitor's effect in wild-type cells versus HPK1 knockout or kinase-dead cells. An off-target toxic effect will persist in the knockout/kinase-dead cells, while an on-target effect will be absent.[3][12]
-
Data Presentation
Table 1: Example Inhibitor Profile for a Selective HPK1 Inhibitor (Note: Data is illustrative and compiled from public information on representative HPK1 inhibitors such as GNE-1858 and BGB-15025)[11]
| Parameter | Assay Type | Cell Line / System | Result (IC50 / EC50) |
| Biochemical Potency | TR-FRET Kinase Assay | Recombinant HPK1 | 0.5 - 5 nM |
| Target Engagement | pSLP-76 (Ser376) ELISA | Jurkat Cells | 20 - 100 nM |
| Functional Activity | IL-2 Secretion | Human PBMCs | 50 - 250 nM |
| Selectivity | KinomeScan (468 kinases) | N/A | >100-fold selective vs. other MAP4Ks |
| Cell Viability | Cytotoxicity Assay | Human PBMCs | >10 µM |
Experimental Protocols
Protocol 1: Cellular pSLP-76 Target Engagement Assay
-
Cell Preparation: Culture Jurkat T-cells or freshly thawed human PBMCs overnight. On the day of the assay, wash and resuspend cells in RPMI + 1% FBS at a density of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate cells with a serial dilution of this compound (or vehicle control) for 1 hour at 37°C.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the cell suspension to activate the TCR signaling pathway and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Detection: Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sandwich ELISA kit or by Western blotting.
-
Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal. Plot the normalized values against the inhibitor concentration to determine the EC50.
Protocol 2: T-Cell Cytokine Secretion Assay
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Seed human PBMCs at 1 x 10⁵ cells per well in complete RPMI media containing soluble anti-CD28 antibody.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-2 or IFN-γ in the supernatant using a standard ELISA kit.
-
Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50.
Visualizations
Signaling Pathways and Workflows
Caption: Hpk1 signaling pathway and the mechanism of this compound inhibition.
Caption: Standard experimental workflow for characterizing an HPK1 inhibitor.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
How to control for Hpk1-IN-37 stability in long-term cell culture
Welcome to the technical support center for Hpk1-IN-37. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in long-term cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you control for the stability of the inhibitor and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of 3.7 nM.[1] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation.[2] By inhibiting HPK1, this compound blocks this negative feedback loop, thereby enhancing T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy.
Q2: What is the recommended solvent and storage condition for this compound?
Q3: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium over long-term experiments has not been specifically reported. The stability of any small molecule inhibitor in culture is influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum proteins and cellular enzymes that may metabolize the compound.[3][4][5][6] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: How often should I replace the medium containing this compound in a long-term culture?
The frequency of media changes will depend on the stability of this compound and the metabolic activity of your cell line. If the compound is found to be unstable, more frequent media changes (e.g., every 24-48 hours) may be necessary to maintain a consistent effective concentration. An experimental determination of the compound's half-life in your specific cell culture system is the best way to guide the media replacement schedule.
Q5: What are the potential off-target effects of this compound?
The selectivity of this compound against other kinases has not been extensively published. Like many kinase inhibitors, there is a possibility of off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration of this compound as determined by a dose-response experiment. Including appropriate controls, such as a structurally related but inactive compound or using a secondary method like siRNA to validate the phenotype, can help to confirm that the observed effects are due to the inhibition of HPK1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of inhibitor effect over time | - Compound degradation: this compound may be unstable in the cell culture medium. - Cellular metabolism: Cells may metabolize the inhibitor. - Adsorption to plasticware: The compound may bind to the surface of the culture plates or flasks. | - Perform a stability study to determine the half-life of this compound in your specific culture conditions (see Experimental Protocols section). - Increase the frequency of media changes. - Test different brands or types of cell culture plasticware. - Consider using protein-low-binding plates. |
| Inconsistent results between experiments | - Variability in compound concentration: Inaccurate pipetting or degradation of the stock solution. - Inconsistent cell culture conditions: Fluctuations in temperature, CO2, or humidity. - Cell passage number: Higher passage numbers can lead to phenotypic drift. | - Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. - Ensure consistent and calibrated incubator conditions. - Use cells within a defined low passage number range for all experiments. |
| Observed cytotoxicity at expected effective concentrations | - Off-target effects: The inhibitor may be affecting other essential kinases. - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. - Compound precipitation: The inhibitor may not be fully soluble in the culture medium. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final concentration of DMSO is below the toxic level for your cell line (typically <0.5%). - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing the working solution in a different manner, such as pre-diluting in a small volume of serum-containing medium before adding to the full culture volume. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific long-term cell culture setup using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium (with and without serum)
-
The cell line of interest
-
Sterile, protein-low-binding microcentrifuge tubes
-
HPLC or LC-MS system
-
Appropriate solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
Methodology:
-
Prepare Samples:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Prepare two sets of samples:
-
Acellular: Add the this compound-containing medium to empty culture wells.
-
Cellular: Add the this compound-containing medium to wells with your plated cells at the desired density.
-
-
Include a "time 0" control for both sets, where the sample is collected and processed immediately after adding the inhibitor.
-
-
Incubation:
-
Incubate the plates under your standard long-term culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
At various time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots of the culture medium from both the acellular and cellular wells.
-
For the cellular samples, centrifuge the collected medium to pellet any cells or debris.
-
-
Sample Extraction:
-
To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the collected medium.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase for HPLC/LC-MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for both acellular and cellular conditions.
-
The decrease in concentration in the acellular condition represents non-cellular degradation (e.g., hydrolysis).
-
The difference in the rate of disappearance between the cellular and acellular conditions indicates cellular metabolism or uptake.
-
Calculate the half-life (t½) of this compound under each condition.
-
Visualizations
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
Hpk1-IN-37 Functional Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-37.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and what is its biological function? A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] In T-cells, upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[1][4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76, which dampens T-cell activation and proliferation.[5][6] By acting as a brake on the immune system, HPK1 helps maintain immune homeostasis.[1]
Q2: What is the mechanism of action for this compound? A2: this compound is a potent, small-molecule inhibitor of HPK1 with a reported IC50 value of 3.7 nM.[7] It works by targeting the kinase activity of HPK1, preventing the phosphorylation of its downstream substrates like SLP-76.[1] By blocking HPK1's inhibitory function, this compound promotes sustained T-cell activation, leading to enhanced immune responses, such as increased production of cytokines like Interleukin-2 (IL-2).[1][3][4] This makes it a valuable tool for immuno-oncology research.
Q3: What are the key functional assays for evaluating this compound? A3: The primary assays for characterizing this compound fall into three categories:
-
Biochemical Assays: These directly measure the enzymatic activity of purified HPK1 and its inhibition by the compound. Common formats include TR-FRET (Time-Resolved Fluorescence Energy Transfer) and luminescence-based kinase activity assays (e.g., Kinase-Glo®) that measure ATP consumption.[4][8]
-
Cellular Target Engagement Assays: These confirm the inhibitor binds to and acts on HPK1 within a cellular context. The most direct readout is quantifying the phosphorylation of HPK1's substrate, SLP-76 (pSLP-76), in immune cells like Jurkat T-cells or PBMCs.[4] The Cellular Thermal Shift Assay (CETSA) is another method to confirm direct target binding in intact cells.[9][10]
-
Downstream Functional Assays: These measure the distal biological consequences of HPK1 inhibition. A key assay is measuring the secretion of IL-2, a critical cytokine for T-cell proliferation, from stimulated PBMCs or T-cells.[3][4]
Troubleshooting Guides
Biochemical Assays (e.g., TR-FRET, Luminescence)
Q: My IC50 values for this compound show high variability between experiments. What are the common causes? A:
-
ATP Concentration: Kinase assays are sensitive to the concentration of ATP. Using ATP concentrations that are significantly different from the Michaelis constant (Km) of HPK1 can lead to shifts in IC50 values. For inhibitor characterization, it is crucial to use ATP concentrations that mimic physiological levels.[11]
-
Reagent Quality and Handling: Repeated freeze-thaw cycles of the HPK1 enzyme or substrate can reduce activity and increase variability.[12] Ensure all reagents, including this compound stock solutions, are stored correctly and handled consistently.
-
Assay Components: The type and concentration of detergents, BSA, and ions like MnCl2 can significantly impact kinase activity and compound behavior.[11] It is critical to maintain a consistent, optimized buffer system.
-
Compound Solubility: Poor solubility of this compound in the final assay buffer can lead to inaccurate concentrations and high variability. Ensure the final DMSO concentration is low and consistent across all wells. If solubility is a concern, pre-diluting the compound in assay buffer can be tested.
Q: I am not observing any kinase activity, or the signal-to-background ratio is very low. How can I fix this? A:
-
Enzyme Inactivity: Verify the activity of your recombinant HPK1 enzyme. If possible, use a control inhibitor with a known potency to confirm the assay is working. The enzyme may have degraded due to improper storage.[12]
-
Sub-optimal Reagent Concentrations: Titrate the concentrations of HPK1 enzyme, substrate, and ATP to find the optimal conditions for your assay plate reader and format.
-
Incorrect Buffer Conditions: Ensure the pH and salt concentrations of your kinase assay buffer are optimal for HPK1 activity.
-
Luminescence Assay Interference: If using a luciferase-based assay (like Kinase-Glo®), be aware that some compounds can directly inhibit luciferase, leading to a false signal.[13] To counteract this, you can run a parallel control assay to measure ADP formation (e.g., ADP-Glo™).[13]
Cellular Target Engagement Assays (pSLP-76)
Q: I see a weak or no decrease in pSLP-76 levels after treating cells with this compound. A:
-
Insufficient Cell Stimulation: HPK1 activity is dependent on upstream signaling. Ensure your T-cell stimulation (e.g., with anti-CD3/CD28 antibodies) is robust.[14] Titrate the concentration of stimulating antibodies and the stimulation time to achieve a strong, consistent pSLP-76 signal in your DMSO-treated control cells.
-
Sub-optimal Compound Incubation Time: The effect of the inhibitor is time-dependent. A 1-2 hour pre-incubation with this compound before stimulation is a common starting point, but this may need optimization.[14][15]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell death or stress can lead to inconsistent signaling.
-
Compound Stability/Permeability: Verify the stability of this compound in your cell culture media. While most small molecules are cell-permeable, very poor permeability could be a factor.
Q: The pSLP-76 signal in my control (DMSO-treated) cells is highly variable between experiments. A:
-
Inconsistent Stimulation: The timing and concentration of the anti-CD3/CD28 stimulation are critical. Prepare fresh stimulation reagents and ensure precise timing for this step.
-
Cell Density and Passage Number: Use cells at a consistent density and within a defined range of passage numbers, as signaling capacity can change over time in culture.
-
Donor Variability (for PBMCs): When using primary cells like PBMCs, significant donor-to-donor variability in signaling strength is expected.[4] It is essential to run experiments with multiple donors to ensure the observed effects are consistent. A strong correlation between donors for cellular assays is a good indicator of a robust assay.[4]
Downstream Cellular Functional Assays (IL-2 Secretion)
Q: IL-2 induction in my stimulated PBMC cultures is low, making it difficult to see an enhancement with this compound. A:
-
Sub-optimal Stimulation Conditions: Similar to the pSLP-76 assay, the strength of T-cell stimulation is key. Optimize the concentration of anti-CD3/CD28 antibodies.
-
Assay Kinetics: IL-2 production occurs over a longer period than proximal signaling events. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of IL-2 secretion for your specific conditions.
-
Donor-Specific Responses: The magnitude of the IL-2 response can vary significantly between donors.[4] Screen several healthy donors to find those with a robust response.
Q: I'm observing cellular toxicity at higher concentrations of this compound. A:
-
Compound-Induced Cytotoxicity: All compounds have the potential for off-target toxicity. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) to determine the concentration range where this compound is non-toxic to your cells. This will help you distinguish a true functional effect from an artifact of cell death.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) and is kept consistent across all treatment conditions, including controls.
Quantitative Data Summary
The following table summarizes reported potency values for this compound and related research compounds. This data is for reference and may vary based on specific assay conditions.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Biochemical | HPK1 | IC50 = 3.7 nM | [7] |
| Hpk1-IN-32 | Cellular pSLP-76 | Jurkat | IC50 = 65 nM | [15] |
| Hpk1-IN-3 | Biochemical | HPK1 | IC50 = 0.25 nM | [16] |
| Hpk1-IN-3 | Cellular IL-2 | Human PBMCs | EC50 = 108 nM | [16] |
| Sunitinib | Biochemical | HPK1 | Ki ≈ 10 nM | [6] |
Experimental Protocols
Protocol 1: Cellular pSLP-76 (Ser376) Assay in Jurkat Cells
This protocol outlines a method to measure HPK1 target engagement by quantifying the inhibition of SLP-76 phosphorylation.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in the logarithmic growth phase.
-
Cell Plating: Harvest and wash cells. Resuspend in serum-free RPMI-1640 and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in serum-free media. Add the compound to the cells (final DMSO concentration ≤ 0.5%) and incubate for 1-2 hours at 37°C, 5% CO2.[14]
-
T-Cell Stimulation: Stimulate the cells by adding anti-CD3 antibody (OKT3 clone) to a final concentration of 5 µg/mL.[14] Incubate for 30 minutes at 37°C.[14]
-
Cell Lysis: Pellet the cells by centrifugation. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Quantify pSLP-76 (Ser376) and total SLP-76 levels using a suitable detection method, such as a sandwich ELISA, HTRF®, or Western Blot.
-
Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal. Plot the normalized signal against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: IL-2 Secretion Assay in Human PBMCs
This protocol measures a key downstream functional outcome of HPK1 inhibition.
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1.5 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the cells (final DMSO ≤ 0.5%) and incubate for 1 hour at 37°C, 5% CO2.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate the T-cells within the PBMC population.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA or bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration and fit a suitable curve to determine the EC50 value.
Visualizations
Caption: Hpk1 signaling pathway in T-cells.
Caption: General workflow for cellular functional assays.
Caption: Troubleshooting logic for result variability.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. glpbio.com [glpbio.com]
Validation & Comparative
Validating Hpk1-IN-37 Efficacy In Vivo with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-37, when used in combination with Programmed Death-1 (PD-1) inhibitors. Due to the limited availability of public, peer-reviewed in vivo data for this compound, this document will leverage available information on this compound's potent inhibitory activity and supplement it with representative in vivo data from other potent and selective preclinical HPK1 inhibitors to illustrate the expected synergistic anti-tumor effects with PD-1 blockade.
Introduction to HPK1 and its Role in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3][4][5] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[6][7] This phosphorylation event leads to the dampening of downstream signaling cascades that are essential for T-cell activation, proliferation, and cytokine production.[7] By acting as an intracellular immune checkpoint, HPK1 effectively restrains the anti-tumor immune response.[8][9]
The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy.[2][3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced T-cell activation, increased production of effector cytokines like IL-2 and IFN-γ, and significant tumor growth inhibition.[6][10] Small molecule inhibitors targeting HPK1 are therefore being developed to pharmacologically replicate these effects and boost the immune system's ability to fight cancer.[8][10][11]
This compound: A Potent HPK1 Inhibitor
This compound, also referred to as compound A85, is a potent inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 3.7 nM.[12] While detailed in vivo studies for this compound are not extensively published in peer-reviewed literature, its high potency suggests it is a valuable tool for investigating the therapeutic potential of HPK1 inhibition. Information available in patent literature suggests its potential application in cancer treatment.[12]
The Synergy of HPK1 Inhibition and PD-1 Blockade
PD-1 inhibitors are a cornerstone of modern cancer immunotherapy, working by blocking the interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells. This blockade releases the "brakes" on T-cells, restoring their ability to recognize and eliminate cancer cells. However, a significant number of patients do not respond to PD-1 inhibitor monotherapy.[13]
Combining HPK1 inhibitors with PD-1 blockade is a rational and promising therapeutic strategy.[14] By inhibiting HPK1, the initial activation of T-cells is enhanced, leading to a more robust and durable anti-tumor immune response. This heightened T-cell activity can then be sustained by the concurrent administration of a PD-1 inhibitor, which prevents the subsequent exhaustion of these activated T-cells within the tumor microenvironment. Preclinical studies with various HPK1 inhibitors have shown a synergistic effect when combined with anti-PD-1 or anti-PD-L1 antibodies, resulting in superior tumor growth inhibition compared to either agent alone.[9][15]
Data Presentation: In Vivo Efficacy of HPK1 Inhibition with PD-1 Blockade
As a surrogate for this compound, the following tables summarize representative preclinical in vivo data from a potent and selective HPK1 inhibitor, referred to here as "Representative HPK1 Inhibitor," in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Table 1: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Vehicle orally, twice daily | 0 |
| Anti-PD-1 Antibody | 3 mg/kg intraperitoneally | 36 |
| Representative HPK1 Inhibitor | 30 mg/kg orally, twice daily | 42 |
| Representative HPK1 Inhibitor + Anti-PD-1 Antibody | 30 mg/kg orally, twice daily + 3 mg/kg intraperitoneally | 95 |
Data is representative from a study by Insilico Medicine Inc. and demonstrates the significant synergistic effect of combining an HPK1 inhibitor with an anti-PD-1 antibody.[15]
Table 2: Key Pharmacodynamic Effects of HPK1 Inhibition in Combination Therapy
| Biomarker | Effect of HPK1 Inhibition | Effect of Combination with Anti-PD-1 |
| Phosphorylation of SLP-76 (pSLP-76) in T-cells | Decreased | Further sustained decrease |
| T-cell Proliferation | Increased | Significantly Increased |
| IFN-γ and IL-2 Production | Increased | Synergistically Increased |
| CD8+ T-cell infiltration in tumors | Increased | Markedly Increased |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the in vivo efficacy of an HPK1 inhibitor like this compound in combination with a PD-1 inhibitor.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Animal Model:
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corresponding vehicle for this compound orally, and isotype control antibody intraperitoneally).
-
Group 2: this compound (e.g., 30 mg/kg, orally, twice daily).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Group 4: this compound + Anti-PD-1 antibody (combination of the single-agent dosing regimens).
-
-
Data Collection: Continue treatment and tumor measurements for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Monitor body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration).
Pharmacodynamic Assessment of T-Cell Activation
Objective: To measure the effect of this compound and anti-PD-1 combination therapy on T-cell activation markers in vivo.
Procedure:
-
Sample Collection: At specified time points during the in vivo efficacy study, collect blood samples via retro-orbital bleeding or spleens and tumors at the study endpoint.
-
T-cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood using density gradient centrifugation or prepare single-cell suspensions from spleens and tumors.
-
Flow Cytometry Analysis:
-
Stain isolated cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
For intracellular cytokine staining, stimulate T-cells ex vivo with a T-cell activator (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix, permeabilize, and stain for intracellular cytokines like IFN-γ and TNF-α.
-
To assess HPK1 target engagement, stain for phosphorylated SLP-76 (pSLP-76) in stimulated T-cells.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and mean fluorescence intensity of positive cell populations.
Mandatory Visualizations
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Caption: Workflow for in vivo validation of this compound with a PD-1 inhibitor.
Caption: Logical flow of the synergistic anti-tumor effect.
References
- 1. US10501474B2 - HPK1 inhibitors and methods of using same - Google Patents [patents.google.com]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 6. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 7. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. ichor.bio [ichor.bio]
- 13. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. escholarship.org [escholarship.org]
- 16. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-37 vs. Genetic Knockout of HPK1 in T-cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell function. Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for enhancing anti-tumor immunity. Two primary strategies for neutralizing HPK1's inhibitory effects are pharmacological inhibition with small molecules, such as Hpk1-IN-37 and other tool compounds, and genetic knockout of the MAP4K1 gene encoding HPK1. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Knockout of HPK1 |
| Mechanism | Reversible or irreversible binding to the HPK1 kinase domain, blocking its catalytic activity. | Permanent removal of the MAP4K1 gene, leading to a complete loss of HPK1 protein expression. |
| T-cell Activation | Dose-dependent enhancement of T-cell activation and cytokine production.[1][2] | Robust and sustained enhancement of T-cell activation and cytokine production.[3][4][5] |
| Reversibility | Effects are typically reversible upon withdrawal of the inhibitor. | Permanent and irreversible genetic modification. |
| Specificity | Potential for off-target effects on other kinases, although newer inhibitors show high selectivity.[2] | Highly specific to HPK1, but potential for unforeseen developmental or compensatory effects. |
| Therapeutic Potential | Represents a clinically translatable approach for cancer immunotherapy.[1][3] | Provides a "gold standard" for target validation but is not a direct therapeutic modality in itself. |
| Experimental Utility | Allows for temporal control of HPK1 inhibition and dose-response studies. | Ideal for definitively elucidating the function of HPK1 without the confounding factor of off-target effects. |
Quantitative Comparison of Effects on T-cell Function
The following tables summarize the quantitative effects of HPK1 inhibition and knockout on key aspects of T-cell function as reported in various studies. It is important to note that direct comparisons between different studies can be challenging due to variations in experimental conditions.
Table 1: Impact on Cytokine Production
| Intervention | Cell Type | Stimulation | Key Cytokine Changes | Reference |
| HPK1 Inhibitor (Compound 1) | Human CD4+ and CD8+ T-cells | anti-CD3/CD28 | Increased IFN-γ and IL-2 production.[1] | [1] |
| HPK1 Inhibitor (Compound K) | Human CD8+ T-cells | NY-ESO-1 peptide | Markedly enhanced tumor lytic activity and IFN-γ secretion.[2] | [2] |
| HPK1 Knockout | Human Jurkat T-cells | anti-CD3/CD28 | Increased IL-2 production.[5][6] | [5][6] |
| HPK1 Knockout | Murine CD4+ and CD8+ T-cells | anti-CD3/CD28 | Elevated levels of IL-2, IFN-γ, and TNF-α.[4] | [4] |
| HPK1 Knockout | Primary Human CD8+ T-cells | anti-CD3/CD28 | Increased IFN-γ and IL-2 secretion.[6] | [6] |
Table 2: Impact on T-cell Signaling
| Intervention | Cell Type | Key Signaling Changes | Reference | |---|---|---|---|---| | HPK1 Inhibitor (Compound 1) | Human Jurkat T-cells | Potent inhibition of SLP-76 phosphorylation at Ser376.[5] |[5] | | HPK1 Inhibitor (Compound 2) | Human Peripheral CD4+ and CD8+ T-cells | IC50 for p-SLP-76-S473 inhibition of ~20 nM.[7] |[7] | | HPK1 Knockout | Human Jurkat T-cells | Inability to phosphorylate SLP-76 upon stimulation.[5] |[5] | | HPK1 Knockout | Murine T-cells | Elevated and sustained Erk MAPK and p65/RelA NF-κB phosphorylation.[4] |[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. arcusbio.com [arcusbio.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Hpk1-IN-37 Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-37, across various hematopoietic cell lines. As a critical negative regulator of T-cell receptor signaling, HPK1 is a promising target in immuno-oncology.[1][2][3] Understanding the reproducibility of inhibitor effects across different cellular contexts is paramount for preclinical and clinical development. This document summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to offer a comprehensive overview for researchers in the field.
Comparative Efficacy of HPK1 Inhibitors
The inhibitory activity of this compound and other publicly disclosed HPK1 inhibitors are summarized below. The data is compiled from various studies and presented for comparative purposes. It is important to note that direct head-to-head studies of this compound across multiple cell lines are limited in the public domain. The information for a closely related compound, HPK1-IN-3 , is included and may be informative.
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| HPK1-IN-3 | Jurkat (T-cell) | Cytokine Release | IL-2 Production | Significant enhancement |
| HPK1-IN-3 | PBMCs | Cytokine Release | IL-2 and GM-CSF Production | Significant enhancement |
| Compound 1 | Human PBMCs | pSLP-76 Inhibition | IC50 | 17.59 nM (Donor 1), 19.8 nM (Donor 2) |
| Compound 1 | Human PBMCs | IL-2 Secretion | EC50 | 4.85 nM (Donor 1), 2.24 nM (Donor 2) |
| Compound 2 | Human PBMCs | pSLP-76 Inhibition | IC50 | 141.44 nM (Donor 1), 193.41 nM (Donor 2) |
| Compound 2 | Human PBMCs | IL-2 Secretion | EC50 | 142.53 nM (Donor 1), 58.36 nM (Donor 2) |
| Unnamed Inhibitor | Jurkat (T-cell) | pSLP-76 Inhibition | IC50 | 10.4 nM |
| BGB-15025 | In preclinical studies | T-cell activation | - | Enhanced T-cell activation |
| CFI-402411 | In preclinical studies | Immune activation | - | Alleviation of T-cell receptor inhibition |
| NDI-101150 | In preclinical studies | T-cell, B-cell, DC activation | - | Reactivates anti-tumor activity |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of HPK1 inhibitors. Specific details may vary between studies.
Cell Culture
-
Jurkat and MOLT-4 Cells: These human T-lymphocyte cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Ramos Cells: This human Burkitt's lymphoma B-cell line is cultured under similar conditions to Jurkat and MOLT-4 cells.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolated cells are washed and resuspended in complete RPMI-1640 medium.
Western Blot for Phospho-SLP-76 (pSLP-76)
-
Cell Stimulation: Cells are pre-incubated with the HPK1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours). Subsequently, cells are stimulated with anti-CD3/CD28 antibodies to induce T-cell receptor signaling.
-
Lysis: Following stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Release Assay (ELISA)
-
Cell Treatment and Stimulation: Cells are plated in 96-well plates and treated with various concentrations of the HPK1 inhibitor or vehicle control. After a pre-incubation period, cells are stimulated with anti-CD3/CD28 antibodies.
-
Supernatant Collection: After a 24-48 hour incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of cytokines such as IL-2 and IFN-γ in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: HPK1 Signaling Pathway in T-cells.
Caption: General Experimental Workflow.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Anti-Tumor Activity: A Comparative Guide to HPK1 Inhibitor Hpk1-IN-37
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell activation and effector functions. This guide provides a comparative analysis of the preclinical compound Hpk1-IN-37 with other representative HPK1 inhibitors, focusing on the correlation between in vitro potency and in vivo anti-tumor efficacy.
Data Presentation: Comparative Analysis of HPK1 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected preclinical HPK1 inhibitors. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution. The absence of publicly available in vivo data for this compound currently prevents a direct correlation of its in vitro potency with anti-tumor activity.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Biochemical IC50 (HPK1) | Cellular pSLP-76 Inhibition | Cellular Cytokine Production (IL-2/IFN-γ) | Reference |
| This compound | 3.7 nM | Data not publicly available | Data not publicly available | Vendor Data |
| Compound K | Data not publicly available | Potent reduction in CD4+ and CD8+ T cells | Enhanced IFN-γ production in human CD8+ T cells | |
| Insilico Medicine Compound | 10.4 nM | Maintained 50% inhibition at 24h in vivo | Data not publicly available | |
| BGB-15025 | 1.04 nM | Potent reduction in T cells | Induces IL-2 production in T cells | |
| NDI-101150 | Highly potent (sub-nanomolar) | Potent inhibition | Enhanced cytokine production |
Table 2: In Vivo Anti-Tumor Activity of HPK1 Inhibitors
| Compound | Mouse Tumor Model | Dosing | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination with anti-PD-1 | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Compound K | 1956 Sarcoma, MC38 | Data not publicly available | Improved immune responses | Superb antitumor efficacy | |
| Insilico Medicine Compound | CT26 | 30 mg/kg, p.o., BID | 42% | 95% | |
| BGB-15025 | CT26, EMT-6 | Oral administration | Data not publicly available | Demonstrated combination effect | |
| NDI-101150 | EMT-6 | Data not publicly available | Significant inhibition of tumor growth | Effective antitumor response |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of HPK1 inhibitors.
In Vitro Biochemical Assay for HPK1 Inhibition
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Reagents : Recombinant human HPK1 enzyme, ATP, and a suitable substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site).
-
Procedure :
-
The HPK1 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a buffer solution.
-
The enzymatic reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence-based assays (e.g., TR-FRET).
-
-
Data Analysis : The concentration of the inhibitor that reduces HPK1 activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Assay for Phospho-SLP-76 (pSLP-76) Inhibition
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
-
Cell Lines : Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Procedure :
-
Cells are pre-incubated with a range of concentrations of the HP
-
A Head-to-Head Comparison of Hpk1-IN-37 and Other Tool Compounds for Immuno-Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-37, with other widely used tool compounds. This analysis is supported by experimental data on their biochemical and cellular activities, selectivity, and pharmacokinetic properties.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. A variety of small molecule inhibitors targeting HPK1 have been developed as research tools and potential therapeutics. This guide offers a comparative overview of this compound and other key tool compounds to aid researchers in selecting the most appropriate molecule for their studies.
HPK1 Signaling Pathway
HPK1 acts as a crucial node in the T-cell receptor signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of downstream signaling, leading to reduced T-cell activation and proliferation. Inhibition of HPK1 blocks this negative feedback loop, thereby enhancing T-cell responses.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other representative HPK1 tool compounds. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | HPK1 IC₅₀ (nM) | Assay Type | Reference |
| This compound | 3.7 | Not Specified | [1] |
| Hpk1-IN-3 (Cpd 27) | 0.25 | Not Specified | [2] |
| Cpd 1 (Diaminopyrimidine) | 0.5 | TR-FRET | [2] |
| Cpd 22 (Diaminopyrimidine) | 0.061 | Not Specified | [3] |
| XHS (Indazole) | 2.6 | Not Specified | [4] |
| XHV (Indazole) | 89 | Not Specified | [4] |
| Gilead Cpd | Sub-nanomolar | Not Specified | [5] |
| Arcus Bio Cpd [I] | 26 | Not Specified | [No direct source] |
| HMC-B17 | 1.39 | Not Specified | [No direct source] |
| DS21150768 | Potent | Not Specified | [No direct source] |
| BMS Cpd 24 | Potent | Not Specified | [No direct source] |
| RVU-293 | 1.4 | ADP-Glo | [6] |
| Insilico Med Cpd [I] | 10.4 | Not Specified | [No direct source] |
| GNE-6893 | Sub-nanomolar | Not Specified | [7] |
| Compound K (BMS) | 2.6 | Not Specified | [3] |
| Bosutinib | ~500-700 | Not Specified | [8] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | pSLP-76 Inhibition EC₅₀ (nM) | IL-2 Production EC₅₀ (nM) | Cell Type | Reference |
| This compound | Data not available | Data not available | - | |
| Hpk1-IN-3 (Cpd 27) | Data not available | 108 | Human PBMCs | [No direct source] |
| Cpd 1 (Diaminopyrimidine) | <20 | 226 (ELISA) | Human PBMCs | [No direct source, 12] |
| Cpd 17 (Diaminopyrimidine) | Data not available | 12 | Human PBMCs | [2] |
| Cpd 22 (Diaminopyrimidine) | Data not available | 19 | Human PBMCs | [2] |
| XHS (Indazole) | 600 | Data not available | SLP76 PBMC assay | [3] |
| Compound 1 (Merck) | 17.6 - 19.8 | 2.2 - 4.9 | Human PBMCs | [8] |
| Compound 2 (Merck) | 141.4 - 193.4 | 58.4 - 142.5 | Human PBMCs | [8] |
| Bosutinib | 492.1 - 676.9 | >10000 | Human PBMCs | [8] |
Table 3: Selectivity and Pharmacokinetics of Selected HPK1 Inhibitors
| Compound | Selectivity Highlights | Oral Bioavailability (Mouse) | Reference |
| This compound | Data not available | Data not available | |
| Cpd 1 (Diaminopyrimidine) | >100-fold for 226/265 kinases | 17% | [2] |
| XHS (Indazole) | 751-fold vs JAK1 | Data not available | [4] |
| GNE-6893 | >2000-fold vs 347/356 kinases | Good projected human PK | [7] |
| RVU-293 | Highly selective vs MAP4K family | Data not available | [6] |
| Insilico Med Cpd [I] | Highly selective vs TCR-related kinases | 116% | [No direct source] |
| BMS Cpd 24 | >50-fold vs family members | Orally active | [No direct source] |
Experimental Protocols
Detailed experimental procedures are crucial for the interpretation and replication of results. Below are generalized protocols for key assays used in the characterization of HPK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ or TR-FRET)
This assay quantifies the enzymatic activity of recombinant HPK1 in the presence of an inhibitor.
Caption: Workflow for determining the biochemical potency of HPK1 inhibitors.
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a peptide substrate derived from SLP-76.
-
The test compound, serially diluted, is added to the enzyme/substrate mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent.
-
The signal is measured using a plate reader, and IC₅₀ values are calculated from the dose-response curves.
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with the test compound.
-
Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
After stimulation, cells are lysed, and the level of phosphorylated SLP-76 (Ser376) is quantified using methods such as ELISA, Western blot, or flow cytometry.
-
EC₅₀ values are determined by plotting the inhibition of pSLP-76 levels against the compound concentration.
Cellular IL-2 Production Assay
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2).
Methodology:
-
PBMCs or isolated T-cells are cultured in the presence of varying concentrations of the test compound.
-
T-cell activation is induced using anti-CD3/CD28 antibodies or other stimuli.
-
After an incubation period (typically 24-72 hours), the cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is measured by ELISA or other immunoassays.
-
EC₅₀ values are calculated based on the dose-dependent increase in IL-2 production.
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with numerous potent and selective tool compounds now available for researchers. This compound is a potent inhibitor of HPK1, and its utility in cellular and in vivo studies will depend on its selectivity and pharmacokinetic properties, which are not yet extensively published. When selecting an HPK1 inhibitor, it is crucial to consider not only its biochemical potency but also its cellular activity, selectivity profile, and suitability for the intended application (in vitro vs. in vivo). For instance, compounds from the diaminopyrimidine carboxamide series and GNE-6893 have demonstrated excellent cellular potency and selectivity, making them valuable tools for elucidating the biological roles of HPK1. As more head-to-head comparative data becomes available, the selection of the optimal HPK1 tool compound will become more straightforward, accelerating research in this exciting area of immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Hpk1 On-Target Effects: A Comparative Guide to Hpk1-IN-37 and CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for validating the on-target effects of Hematopoietic Progenitor Kinase 1 (Hpk1) inhibition: the small molecule inhibitor Hpk1-IN-37 and the genetic approach of CRISPR-Cas9 knockout. Understanding the nuances, strengths, and limitations of each technique is crucial for robust target validation and drug development in the field of immuno-oncology.
Executive Summary
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Its inhibition is a promising strategy for enhancing anti-tumor immunity. Both the pharmacological inhibitor this compound and CRISPR-Cas9-mediated gene knockout are powerful tools to probe Hpk1 function. This guide presents a side-by-side comparison of their effects on key signaling events and T-cell functional outcomes, supported by detailed experimental protocols.
Data Presentation: this compound vs. CRISPR-Cas9 Knockout
The following tables summarize the expected quantitative outcomes when treating Jurkat T cells with this compound versus generating a complete Hpk1 knockout using CRISPR-Cas9. These values are synthesized from multiple studies to provide a comparative overview.
Table 1: Effect on Hpk1 Downstream Signaling
| Parameter | Method | Vehicle Control / Wild-Type | This compound Treatment | Hpk1 CRISPR Knockout |
| pSLP-76 (Ser376) Levels | Western Blot | +++ | + | - |
| pERK1/2 Levels | Western Blot | ++ | +++ | +++ |
| IL-2 Secretion (pg/mL) | ELISA | ~50 | ~200-300 | ~250-350 |
Note: '+' denotes relative signal intensity, and '-' denotes absence of signal. Values for IL-2 secretion are approximate and can vary based on experimental conditions.
Table 2: Effect on T-Cell Function
| Parameter | Method | Vehicle Control / Wild-Type | This compound Treatment | Hpk1 CRISPR Knockout |
| T-Cell Proliferation (% Divided Cells) | CFSE Assay | ~20% | ~50-60% | ~55-65% |
| CD69 Expression (% Positive Cells) | Flow Cytometry | ~15% | ~40-50% | ~45-55% |
| CD25 Expression (% Positive Cells) | Flow Cytometry | ~10% | ~30-40% | ~35-45% |
Note: Percentages are illustrative and depend on stimulation conditions and time points.
Mandatory Visualizations
Signaling Pathway
Caption: Hpk1 Signaling Pathway in T-Cell Activation.
Experimental Workflow
Caption: Experimental Workflow for Comparing this compound and CRISPR-Cas9.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Hpk1 in Jurkat T Cells
Objective: To generate a stable Hpk1 knockout Jurkat cell line.
Materials:
-
Jurkat T cells
-
Hpk1-specific sgRNA constructs (targeting an early exon)
-
Cas9 expression vector
-
Electroporation system (e.g., Neon™ Transfection System)
-
RPMI-1640 medium with 10% FBS
-
FACS buffer (PBS with 2% FBS)
-
Anti-Hpk1 antibody for Western blot validation
-
96-well plates for single-cell cloning
Protocol:
-
Cell Culture: Maintain Jurkat T cells in RPMI-1640 supplemented with 10% FBS at a density of 2x10^5 to 1x10^6 cells/mL.[2]
-
Electroporation:
-
One day prior to electroporation, split cells to a density of 2x10^5 cells/mL.[2]
-
On the day of transfection, harvest and wash cells with DPBS.
-
Resuspend 2x10^5 cells in 10 µL of resuspension buffer.
-
Mix with 1 µg of Cas9 plasmid and 0.5 µg of sgRNA plasmid.
-
Electroporate using optimized settings for Jurkat cells (e.g., 1350 V, 10 ms, 3 pulses).[3]
-
-
Recovery and Selection:
-
Immediately transfer electroporated cells to a pre-warmed 24-well plate containing 1 mL of complete medium.
-
Culture for 48-72 hours.
-
-
Single-Cell Cloning:
-
Perform serial dilutions to seed cells at a density of 0.5 cells/well in 96-well plates.
-
Culture for 10-14 days until colonies are visible.
-
-
Validation:
-
Expand individual clones and screen for Hpk1 knockout by Western blot analysis.
-
Confirm knockout by sequencing the targeted genomic region.
-
Western Blot for Phospho-SLP-76 (Ser376)
Objective: To measure the phosphorylation of the direct Hpk1 substrate, SLP-76.
Materials:
-
Treated and control Jurkat cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[4]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[4]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and add ECL substrate. Image the blot using a chemiluminescence detection system.
IL-2 ELISA
Objective: To quantify the secretion of IL-2, a key cytokine indicating T-cell activation.
Materials:
-
Cell culture supernatants from treated and control Jurkat cells
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour.
-
Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[7]
-
Detection Antibody: Wash the plate and add biotinylated detection antibody. Incubate for 1 hour at room temperature.[7]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 45 minutes at room temperature.[7]
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 30 minutes in the dark.[7]
-
Reading: Add stop solution and read the absorbance at 450 nm.[7]
T-Cell Proliferation Assay (CFSE)
Objective: To measure the proliferation of T cells following stimulation.
Materials:
-
Jurkat T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 with 10% FBS
-
Anti-CD3/CD28 antibodies for stimulation
-
Flow cytometer
Protocol:
-
CFSE Staining:
-
Cell Culture and Stimulation:
-
Wash the cells and resuspend in complete medium.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
Add this compound or vehicle control.
-
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry:
Conclusion
Both this compound and CRISPR-Cas9 are indispensable tools for validating Hpk1 as a therapeutic target. This compound offers a reversible, dose-dependent method to assess the effects of inhibiting Hpk1's kinase activity, which is highly relevant for preclinical drug development. CRISPR-Cas9, on the other hand, provides a "gold standard" genetic validation by completely ablating the protein, allowing for an unambiguous assessment of the target's role in a given biological process. The data presented in this guide, along with the detailed protocols, should empower researchers to design and execute robust experiments to further elucidate the function of Hpk1 and advance the development of novel immunotherapies.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. raybiotech.com [raybiotech.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. agilent.com [agilent.com]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hpk1-IN-37 Activity: A Comparative Guide to Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of assay formats for validating the activity of Hpk1 inhibitors, using Hpk1-IN-37 as a reference. This guide includes supporting experimental data for a highly potent and selective Hpk1 inhibitor, detailed experimental protocols, and visualizations of the Hpk1 signaling pathway and experimental workflows.
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Validating the potency and efficacy of Hpk1 inhibitors such as this compound requires a multi-faceted approach, employing a cascade of assays from direct biochemical measurements to cell-based functional readouts.
Hpk1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, Hpk1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at the Serine 376 residue.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, which ultimately attenuates the T-cell activation signal.[1] Pharmacological inhibition of Hpk1 is designed to block this negative regulatory feedback loop, thereby enhancing T-cell activation and cytokine production.[3]
Caption: Hpk1 signaling pathway and the inhibitory action of this compound.
Comparative Activity of a Potent Hpk1 Inhibitor Across Different Assay Formats
| Assay Format | Description | Readout | Potency (Compound [I]) | This compound Potency |
| Biochemical Assay | Measures the direct inhibition of purified recombinant Hpk1 enzyme activity. | IC50 (nM) | 0.2[3] | 3.7[4] |
| Cellular Target Engagement Assay | Quantifies the inhibition of Hpk1's direct substrate phosphorylation (pSLP-76 at Ser376) in a cellular context (e.g., Jurkat T-cells). | IC50 (nM) | 3[3] | Data not available |
| Functional T-Cell Assay | Measures the downstream functional consequence of Hpk1 inhibition, such as the enhancement of cytokine production (e.g., IL-2) in primary human T-cells. | EC50 (nM) | 1.5[3] | Data not available |
Experimental Workflow for Cross-Validation
A robust cross-validation workflow is essential to confirm that the biochemical activity of an Hpk1 inhibitor translates into the desired cellular and functional effects. The workflow progresses from a direct enzymatic assay to a more physiologically relevant primary cell functional assay.
Caption: Experimental workflow for cross-validating Hpk1 inhibitor activity.
Detailed Experimental Protocols
Biochemical Hpk1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies Hpk1 activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant Hpk1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the Hpk1 enzyme to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular pSLP-76 (Ser376) Phosphorylation Assay (ELISA Format)
This assay measures the level of phosphorylation of Hpk1's direct substrate, SLP-76, at Ser376 in a cellular context.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
This compound or other test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for total SLP-76
-
Detection antibody specific for phosphorylated SLP-76 (Ser376)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Procedure:
-
Seed Jurkat T-cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce Hpk1-mediated SLP-76 phosphorylation.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Transfer the cell lysates to the SLP-76 capture ELISA plate and incubate to allow binding of total SLP-76.
-
Wash the plate and add the anti-pSLP-76 (Ser376) detection antibody.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the IC50 value.
-
Functional T-Cell IL-2 Production Assay (ELISA Format)
This assay quantifies the downstream functional consequence of Hpk1 inhibition by measuring the production of the cytokine Interleukin-2 (IL-2) from stimulated primary T-cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound or other test compounds
-
Human IL-2 ELISA Kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. Optionally, further purify T-cells.
-
Plate the PBMCs or T-cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Add soluble anti-CD28 antibody to provide co-stimulation.
-
Incubate the cells for 48-72 hours to allow for T-cell activation and IL-2 secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the fold-increase in IL-2 production for each compound concentration relative to the vehicle control and determine the EC50 value.
-
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Hpk1-IN-37
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Hpk1-IN-37, a potent kinase inhibitor, is paramount.[1] This document provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and emergency protocols to maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous HPK1 inhibitors suggest that this compound should be handled with care. Similar compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to avoid inhalation, and contact with skin, eyes, and clothing.[2][4]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin Contact: May cause skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact during handling. Discard gloves after use.[4] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[2][4] |
| Body Protection | Impervious laboratory coat or gown | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols.[2][4] A suitable respirator may be necessary for operations with a higher risk of aerosol generation.[4] |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical for safety and experimental integrity. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Experimental Protocols
Weighing and Dissolving:
-
Ensure all necessary PPE is correctly worn.
-
Perform all weighing and initial dissolution steps within a certified chemical fume hood to prevent inhalation of the powder.
-
Use an analytical balance to accurately weigh the desired amount of this compound.
-
Slowly add the specified solvent (e.g., DMSO) to the powder to avoid splashing.[5] Gentle vortexing or sonication may be required to fully dissolve the compound.
Storage of Stock Solutions:
-
Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Contaminated Consumables | (e.g., pipette tips, gloves, tubes) Place in a designated, sealed hazardous waste container. |
| Liquid Chemical Waste | Collect in a clearly labeled, sealed container for chemical waste. Do not pour down the drain.[4] |
| Solid Chemical Waste | Collect in a designated container for solid chemical waste. |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3] |
| Ingestion | If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Decontaminate the spill area with a suitable cleaning agent.
-
For large spills, contact your institution's environmental health and safety department immediately.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
